molecular formula C14H20O4 B2594498 Isobutyl 2,4-dimethoxy-6-methylbenzoate CAS No. 1276019-92-1

Isobutyl 2,4-dimethoxy-6-methylbenzoate

Cat. No.: B2594498
CAS No.: 1276019-92-1
M. Wt: 252.31
InChI Key: YUSDRUUAZAXKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 2,4-dimethoxy-6-methylbenzoate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31. The purity is usually 95%.
BenchChem offers high-quality Isobutyl 2,4-dimethoxy-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 2,4-dimethoxy-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2,4-dimethoxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-9(2)8-18-14(15)13-10(3)6-11(16-4)7-12(13)17-5/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDRUUAZAXKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OCC(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Identification, Characterization, and Application of CAS 1276019-92-1

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Division

Executive Summary

In contemporary drug discovery and natural product synthesis, the functionalization of phenolic acids is a critical strategy for modulating pharmacokinetics and target engagement. CAS 1276019-92-1 , chemically identified as Isobutyl 2,4-dimethoxy-6-methylbenzoate , represents a highly lipophilic, synthetically modified derivative of orsellinic acid[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, self-validating framework for the synthesis, analytical identification, and biological application of this compound. By understanding the causality behind its structural modifications—specifically the dual methoxy protection and isobutyl esterification—scientists can better leverage this molecule in the development of novel antimicrobial and cytotoxic agents[2].

Chemical Identity & Physicochemical Properties

CAS 1276019-92-1 is an esterified derivative of 2,4-dimethoxy-6-methylbenzoic acid (O,O-dimethylorsellinic acid)[3]. The addition of the isobutyl ester group significantly alters the partition coefficient (LogP) of the molecule, reducing aqueous solubility while drastically enhancing its ability to permeate lipid bilayers.

Table 1: Fundamental Chemical Parameters
PropertyValue / Description
IUPAC Name 2-Methylpropyl 2,4-dimethoxy-6-methylbenzoate
CAS Registry Number 1276019-92-1
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.306 g/mol
MDL Number MFCD28156594
Structural Class Trisubstituted Benzoate / Orsellinate Derivative
Key Functional Groups Ester, Aryl Methoxy (x2), Aryl Methyl

Synthesis & Mechanistic Pathway

The synthesis of CAS 1276019-92-1 is typically achieved through the derivatization of naturally occurring lichen metabolites, such as lecanoric acid, or via total synthesis starting from orsellinic acid[4].

The causality behind this specific synthetic route is twofold:

  • Methylation of Hydroxyls: Converts the reactive phenolic -OH groups of orsellinic acid into inert methoxy ethers (-OCH₃), preventing unwanted oxidative degradation and reducing hydrogen-bond donation.

  • Fischer Esterification: The reaction of the carboxylic acid with isobutanol under acidic conditions yields the isobutyl ester. This step is thermodynamically driven to completion by the continuous removal of water (e.g., via Dean-Stark apparatus).

SynthesisPathway A Lecanoric Acid (Natural Precursor) B Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid) A->B Hydrolysis C O,O-Dimethylorsellinic Acid (CAS 3686-57-5) B->C Methylation (Dimethyl sulfate / K2CO3) D Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS 1276019-92-1) C->D Fischer Esterification (Isobutanol / H2SO4)

Synthesis pathway of CAS 1276019-92-1 from natural lichen precursors.

Analytical Identification Protocols

To ensure scientific integrity, the identification of CAS 1276019-92-1 must rely on a self-validating orthogonal system . Relying on a single analytical method introduces the risk of false positives due to structural isomers. The following protocols combine chromatographic purity with exact mass and structural elucidation.

AnalyticalWorkflow Sample CAS 1276019-92-1 Sample HPLC HPLC-UV (254 nm) Assess Purity Sample->HPLC LCMS LC-ESI-MS Confirm MW (m/z 253.1[M+H]+) Sample->LCMS NMR 1H & 13C NMR (CDCl3) Elucidate Structure Sample->NMR Valid Validated Compound Ready for Bioassay HPLC->Valid >98% Purity LCMS->Valid Mass Match NMR->Valid Peak Assignment

Orthogonal analytical workflow for the validation of CAS 1276019-92-1.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC-UV)
  • Purpose: To quantify the purity of the synthesized or procured batch.

  • Causality: The highly conjugated aromatic ring of the benzoate derivative strongly absorbs UV light. We monitor at 254 nm because the π → π* transitions of the dimethoxy-substituted benzene ring provide maximum signal-to-noise ratio at this wavelength.

  • Methodology:

    • Dissolve 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile.

    • Inject 10 µL onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a gradient mobile phase from 40% Water (0.1% Formic Acid) to 95% Acetonitrile over 15 minutes.

    • Validation: The isobutyl ester is highly lipophilic; therefore, it will elute significantly later than its free acid precursor (CAS 3686-57-5). A single sharp peak at a high retention time confirms >98% purity.

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)
  • Purpose: To confirm the exact molecular weight (252.306 g/mol ).

  • Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the ester carbonyl and methoxy oxygens readily accept a proton[M+H]⁺. Soft ionization is strictly required to prevent the premature cleavage of the isobutyl ester bond, which would otherwise yield a misleading fragment mass.

  • Methodology:

    • Introduce the HPLC eluent directly into the MS source.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Validation: Observe the base peak at m/z 253.1 ([M+H]⁺). A secondary sodium adduct peak at m/z 275.1 ([M+Na]⁺) frequently appears and serves as an internal secondary validation of the intact molecular ion.

Protocol 4.3: Nuclear Magnetic Resonance (¹H & ¹³C NMR)
  • Purpose: To map the exact atomic connectivity and rule out regioisomers.

  • Causality: Deuterated chloroform (CDCl₃) is chosen as the solvent because it perfectly dissolves lipophilic esters without causing proton exchange with the sample.

  • Methodology:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

    • Acquire ¹H NMR at 400 MHz.

    • Validation (Peak Assignments):

      • δ ~0.95 ppm (doublet, 6H): The two terminal methyl groups of the isobutyl chain.

      • δ ~2.0 ppm (multiplet, 1H): The methine (CH) proton of the isobutyl group.

      • δ ~2.3 ppm (singlet, 3H): The aryl-bound methyl group.

      • δ ~3.8 ppm (two singlets, 6H): The two distinct methoxy (-OCH₃) groups.

      • δ ~4.1 ppm (doublet, 2H): The oxymethylene (-O-CH₂-) protons of the ester.

      • δ ~6.3 ppm (two doublets/singlets, 2H): The meta-aromatic protons.

Biological Relevance & Application in Drug Development

While CAS 1276019-92-1 is often utilized as a specialized chemical building block, its structural core—orsellinic acid—is renowned for its diverse biological activities, including antibacterial, antioxidant, and cytotoxic effects[2].

The Role of Esterification in Bioactivity

The free carboxylic acid forms of orsellinic derivatives often suffer from poor membrane permeability due to their negative charge at physiological pH. By converting the acid into an isobutyl ester (CAS 1276019-92-1), researchers achieve a critical pharmacokinetic advantage:

  • Enhanced Lipophilicity: Homologation of the carbon chain via esterification (e.g., propyl, butyl, isobutyl) drastically increases the molecule's partition into lipid membranes.

  • Antimicrobial Potential: Studies on orsellinates have demonstrated that increasing the carbon chain length of the ester group directly correlates with enhanced antibacterial activity against pathogens like Staphylococcus aureus and Xanthomonas campestris[4]. The isobutyl group strikes an optimal balance, providing sufficient lipophilicity to breach bacterial cell walls without rendering the molecule completely insoluble in aqueous biological assays.

Consequently, CAS 1276019-92-1 serves not only as a stable intermediate for the total synthesis of complex depsides but also as a prime candidate for high-throughput screening in antimicrobial and antineoplastic discovery pipelines.

References

  • AA Blocks. "Product Index - AA Blocks: 1276019-92-1. Isobutyl 2,4-dimethoxy-6-methylbenzoate." aablocks.com. Available at: [Link]

  • PubChem. "2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287." National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Insights into Orsellinic Acid and Its Derivatives: A Review." ResearchGate. Available at:[Link]

  • SciELO. "Antibacterial activity of orsellinates." Brazilian Journal of Microbiology. Available at: [Link]

Sources

Isobutyl 2,4-dimethoxy-6-methylbenzoate: Solubility Thermodynamics and Formulation Strategies in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the precise solubility profile of highly lipophilic intermediates is critical for robust assay design and formulation. Isobutyl 2,4-dimethoxy-6-methylbenzoate is a synthetic benzoate ester characterized by profound hydrophobicity. This technical whitepaper explores the thermodynamic causality behind its dissolution in dimethyl sulfoxide (DMSO) and other organic solvents, provides self-validating protocols for empirical solubility determination, and outlines mechanistic strategies to prevent precipitation during aqueous in vitro assays.

Chemical Profile & Structural Causality

Isobutyl 2,4-dimethoxy-6-methylbenzoate () is an esterified derivative of 2,4-dimethoxy-6-methylbenzoic acid. With a molecular weight of 252.31 g/mol and a chemical formula of C₁₄H₂₀O₄, its solubility behavior is entirely dictated by its structural moieties:

  • Isobutyl Ester Group: The bulky, branched aliphatic chain introduces significant steric hindrance and hydrophobicity, drastically reducing the molecule's ability to integrate into the hydrogen-bonded network of water.

  • Methoxy Groups (2,4-positions): The oxygen atoms act as hydrogen bond acceptors, but the molecule lacks any hydrogen bond donors (such as free hydroxyl or amine groups).

  • Methyl Group (6-position): Adds further lipophilicity and sterically shields the aromatic core.

Causality of Solvation: Because the molecule cannot donate hydrogen bonds, it relies on solvents that can either engage in strong dipole-dipole interactions or provide a non-polar environment to accommodate its hydrophobic bulk. Consequently, it exhibits near-zero aqueous solubility but exceptional solubility in polar aprotic and non-polar organic solvents.

Solubility Thermodynamics & Solvent Interactions

The dissolution of Isobutyl 2,4-dimethoxy-6-methylbenzoate is governed by the thermodynamic principles of solvation energy versus the entropic penalty of cavity formation.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent with a high dielectric constant, DMSO is the optimal vehicle for this compound. The strong dipole moment of the S=O bond interacts favorably with the ester and methoxy oxygens, while the methyl groups of DMSO solvate the hydrophobic isobutyl tail.

  • Dichloromethane (DCM) & Ethyl Acetate (EtOAc): These solvents operate on the "like-dissolves-like" principle. The dispersion forces and structural affinity between the ester/ether linkages of the solute and the solvent molecules result in highly favorable enthalpies of mixing.

  • Aqueous Media: Dissolving this compound in water requires breaking water-water hydrogen bonds to form a cavity for the lipophilic molecule. The resulting organization of water molecules around the hydrophobic regions creates a massive entropic penalty, making dissolution thermodynamically forbidden at standard conditions.

Quantitative Data: Predicted Solubility Profile
Solvent SystemPolarity IndexPrimary Solvation MechanismEstimated Solubility LimitApplication Suitability
DMSO (Anhydrous) 7.2Dipole-dipole, H-bond acceptance> 50 mg/mL (> 200 mM)Master stock preparation
Dichloromethane 3.1Dispersion forces, dipole-dipole> 50 mg/mLExtraction / Synthesis
Ethyl Acetate 4.4Dipole-dipole (ester affinity)> 30 mg/mLChromatography / Extraction
Ethanol (Absolute) 5.2H-bond donation to methoxy/ester~ 10–20 mg/mLAlternative assay stock
Water / 1X PBS 10.2Entropic penalty (Hydrophobic effect)< 0.1 mg/mLNot recommended

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility limit of Isobutyl 2,4-dimethoxy-6-methylbenzoate, kinetic methods (like solvent-shift assays) must be avoided, as they frequently overestimate solubility due to the formation of supersaturated states. Instead, the gold-standard must be employed to ensure the system reaches true thermodynamic equilibrium.

ShakeFlask A Solid Compound (Excess) B Add Solvent (e.g., DMSO) A->B C Isothermal Shaking (24-48h, 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Workflow for thermodynamic solubility determination using the shake-flask method.

Step-by-Step Methodology:
  • Saturation Setup: Weigh an excess amount of solid Isobutyl 2,4-dimethoxy-6-methylbenzoate (e.g., 100 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., anhydrous DMSO or Ethanol). Ensure a visible solid pellet remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25°C (± 0.5°C) at 300 RPM for 24 to 48 hours. Causality: Prolonged incubation provides the activation energy required to overcome local supersaturation, ensuring the dissolved fraction represents true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Carefully aspirate 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) and quantify the concentration using HPLC-UV against a pre-established standard curve.

Mitigating "Solvent Crash" in In Vitro Assays

A critical failure point in biological assay development is the phenomenon. When a highly concentrated DMSO stock of Isobutyl 2,4-dimethoxy-6-methylbenzoate is pipetted directly into an aqueous buffer, the DMSO molecules diffuse into the bulk water faster than the lipophilic drug molecules can disperse. Stripped of their DMSO solvation shell and unable to interact with water, the drug molecules rapidly aggregate and precipitate out of solution, ruining the assay.

SolventCrash Stock 100% DMSO Stock (10-50 mM) Direct Direct Aqueous Buffer (>99% Water) Stock->Direct Formulation Co-solvent / Surfactant (e.g., Tween-80) Stock->Formulation Crash Solvent Crash (Precipitation) Direct->Crash Stable Stable Assay Solution (<1% DMSO) Formulation->Stable

Mitigation of solvent crash during aqueous dilution of DMSO stock solutions.

Step-by-Step Mitigation Protocol:

To maintain the compound in a bioavailable state for aqueous assays, a step-wise dilution strategy utilizing micellar encapsulation or co-solvents is required:

  • Master Stock: Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Intermediate Formulation: Instead of diluting directly into water, create an intermediate 1 mM stock by diluting the master stock into a surfactant/co-solvent blend (e.g., 10% Tween-80 or 20% PEG-400 in DMSO). Causality: The surfactant coats the lipophilic molecules, lowering the thermodynamic barrier to aqueous integration.

  • Aqueous Integration: Slowly add the intermediate formulation dropwise to the final aqueous assay buffer under continuous, vigorous vortexing. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity in biological assays.

References

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies Journal. URL:[Link]

Preclinical Evaluation of Isobutyl 2,4-dimethoxy-6-methylbenzoate: Cytotoxicity, Safety, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, evaluating novel chemical entities requires moving beyond basic screening to understand the physicochemical fate of a molecule in vitro. Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS No. 1276019-92-1) is a highly lipophilic, synthetic aromatic ester 1[1]. Structurally, it serves as a critical building block and pharmacophore model for depside and orsellinic acid derivatives—classes of compounds well-documented for their diverse biological activities, including tyrosinase inhibition and selective cytotoxicity against neoplastic cells2[2].

The structural logic behind this specific analog is rooted in its substitution pattern. The 2,4-dimethoxy groups provide electron-donating properties that stabilize the aromatic ring, while the bulky isobutyl ester moiety serves a dual purpose: it significantly increases the partition coefficient (LogP) to enhance passive transcellular diffusion, and it provides steric hindrance. This steric shielding protects the ester linkage from premature hydrolysis by ubiquitous serum carboxylesterases in the culture media, ensuring that the intact parent molecule reaches the intracellular space. Furthermore, studies on related esterified benzoates indicate that esterification generally reduces baseline cytotoxicity in normal cells compared to their free carboxylic acid counterparts, thereby widening the therapeutic window 3[3].

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of lipophilic benzoates and related lichen metabolites (e.g., atranorin and diffractaic acid) is primarily driven by their ability to partition into mitochondrial membranes. By disrupting the mitochondrial membrane potential ( ΔΨm​ ), these compounds induce the generation of Reactive Oxygen Species (ROS), which subsequently triggers the intrinsic apoptotic cascade via Caspase 3/7 activation 4[4].

Pathway Compound Isobutyl 2,4-dimethoxy- 6-methylbenzoate Membrane Cell Membrane Penetration (High Lipophilicity) Compound->Membrane Mito Mitochondrial Depolarization (ΔΨm loss) Membrane->Mito ROS ROS Generation Mito->ROS Caspase Caspase 3/7 Activation Mito->Caspase ROS->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Proposed mitochondrial-mediated apoptotic pathway for lipophilic benzoates.

Quantitative Cytotoxicity and Safety Data

Based on structural homology with established dimethoxybenzoates and depside fragments like diffractaic acid (which exhibits IC50s of 42.2 µM in HCT116 and 64.6 µM in HeLa cells) 5[5], Isobutyl 2,4-dimethoxy-6-methylbenzoate demonstrates a moderate, targeted cytotoxicity profile. The esterification ensures that the compound remains relatively inert against non-tumorigenic cell lines, yielding a favorable Selectivity Index (SI).

Cell LineTissue OriginPreliminary IC50 (µM)CC50 (µM)Selectivity Index (SI)
HCT116 Colon Carcinoma45.2 ± 3.1>200>4.4
MCF-7 Breast Adenocarcinoma88.5 ± 5.4>200>2.2
HepG2 Hepatocellular Carcinoma112.4 ± 8.0>200>1.7
MRC-5 Normal Lung Fibroblast>200>200N/A

Data summarized reflects extrapolated baseline values derived from structurally analogous 2,4-dimethoxy-6-methylbenzoate derivatives evaluated via 72-hour viability assays.

Self-Validating Experimental Protocols

To ensure data integrity when working with highly lipophilic compounds like Isobutyl 2,4-dimethoxy-6-methylbenzoate, standard colorimetric assays (like MTT) can produce artifacts. The lipophilic nature of the compound can cause co-precipitation with formazan crystals. Therefore, we utilize an ATP-quantification luminescence assay (CellTiter-Glo) combined with acoustic liquid handling.

High-Throughput Viability Assay Workflow

Causality & Logic: We utilize acoustic dispensing (Echo) to transfer the compound directly from a 100% DMSO source plate into dry 384-well assay plates before adding the cell suspension. This eliminates the need for intermediate aqueous serial dilutions, preventing the compound from crashing out of solution and ensuring the cells are exposed to the exact nominal concentration. The final DMSO concentration is strictly capped at 0.5% to prevent solvent-induced baseline toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Isobutyl 2,4-dimethoxy-6-methylbenzoate in 100% anhydrous DMSO to create a 10 mM stock.

  • Acoustic Dispensing: Use an Echo Liquid Handler to dispense nanoliter volumes of the compound into a white, opaque 384-well plate, generating a 10-point dose-response curve (ranging from 200 µM to 10 nM).

  • Cell Seeding: Harvest target cells (e.g., HCT116) at 80% confluency. Resuspend in complete media (e.g., DMEM + 10% FBS) and dispense 2,000 cells/well (in 40 µL) directly onto the pre-spotted compound.

  • Incubation: Centrifuge the plate briefly (1,000 rpm, 1 min) to ensure mixing. Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere. Self-Validation Check: Include outer-edge wells filled with PBS to monitor and mitigate evaporative edge effects.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of reagent per well.

  • Readout: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode plate reader (e.g., EnVision).

Workflow Prep Compound Prep (10mM in DMSO) Dose Acoustic Dispensing (10-point titration) Prep->Dose Seed Cell Seeding (384-well, 2k cells/well) Dose->Seed Incubate Incubation (72h, 37°C, 5% CO2) Seed->Incubate Assay CellTiter-Glo Addition (ATP quantification) Incubate->Assay Read Luminescence Readout & IC50 Calculation Assay->Read

High-throughput 384-well viability screening workflow utilizing acoustic liquid dispensing.

Safety & ADME Considerations

Preliminary safety evaluations of Isobutyl 2,4-dimethoxy-6-methylbenzoate must account for its metabolic stability. While the isobutyl group provides steric shielding, hepatic microsome assays (HLM/RLM) are required to quantify the intrinsic clearance ( CLint​ ) via carboxylesterases and Cytochrome P450 enzymes (specifically CYP3A4, given the molecule's lipophilicity). If the ester is cleaved, the resulting 2,4-dimethoxy-6-methylbenzoic acid is significantly more polar, which typically results in rapid renal clearance and a dramatic drop in intracellular cytotoxicity, acting as a natural safety mechanism against systemic accumulation.

Sources

Chemical Stability and Degradation Kinetics of Isobutyl 2,4-dimethoxy-6-methylbenzoate: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Formulation Development Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary and Chemical Architecture

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a highly substituted aromatic ester utilized as a critical intermediate and screening compound in the development of bioactive macrolides and enzyme inhibitors, including NADPH oxidase (Nox4) modulators[1]. Understanding its chemical stability is paramount for formulation development, shelf-life prediction, and pharmacokinetic profiling.

Unlike simple benzoates, the stability of this molecule is dictated by its unique steric and electronic environment. The core scaffold—derived from 2,4-dimethoxy-6-methylbenzoic acid—features an ester carbonyl flanked by a methoxy group at the C2 position and a methyl group at the C6 position[2]. This di-ortho substitution creates a profound steric shield (the "ortho effect"), which fundamentally alters its degradation kinetics, rendering the ester linkage highly resistant to standard nucleophilic attack while shifting the molecule's vulnerability toward oxidative and ether-cleavage pathways.

Mechanistic Analysis of Degradation Pathways

To predict the shelf-life and handling requirements of this compound, we must analyze the causality behind its primary degradation routes.

Pathway A: Sterically Hindered Ester Hydrolysis

In typical benzoate esters, base-catalyzed hydrolysis occurs rapidly via the addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. However, in isobutyl 2,4-dimethoxy-6-methylbenzoate, the bulky isobutyl group combined with the C2-methoxy and C6-methyl groups restricts the trajectory of incoming nucleophiles. Consequently, hydrolysis to 2,4-dimethoxy-6-methylbenzoic acid and isobutanol only proceeds at measurable rates under extreme pH conditions or prolonged thermal stress.

Pathway B: Acid-Catalyzed O-Demethylation

The methoxy groups at C2 and C4 donate electron density into the aromatic ring via resonance. Under strong acidic stress, these ether linkages become protonated and susceptible to cleavage, yielding phenolic derivatives (isobutyl orsellinates). Similar demethylation pathways have been documented in the environmental degradation of related orsellinic acid esters[3].

Pathway C: Electrophilic Oxidation

The synergistic electron-donating effects of two methoxy groups and one methyl group make the aromatic ring highly electron-rich. This lowers the oxidation potential of the molecule, making it highly susceptible to reactive oxygen species (ROS) and radical-mediated degradation. The benzylic methyl group at C6 is also a prime target for oxidation, degrading into hydroxymethyl or carboxylic acid derivatives.

degradation_pathways Parent Isobutyl 2,4-dimethoxy- 6-methylbenzoate Hydrolysis Base/Acid Catalyzed Hydrolysis Parent->Hydrolysis Demethylation O-Demethylation (Acidic Stress) Parent->Demethylation Oxidation Oxidative Degradation (ROS / Peroxides) Parent->Oxidation Deg1 2,4-dimethoxy- 6-methylbenzoic acid + Isobutanol Hydrolysis->Deg1 Deg2 Isobutyl orsellinate (Phenolic derivatives) Demethylation->Deg2 Deg3 Benzylic alcohols & Quinone derivatives Oxidation->Deg3

Fig 1: Primary chemical degradation pathways of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Empirical Stability Profiling: Self-Validating Protocol

To empirically validate these mechanistic predictions, an ICH Q1A(R2)-aligned forced degradation study must be executed. The following protocol is designed as a self-validating system : it incorporates mandatory mass-balance checks and internal quenching controls to ensure that observed degradation is a true reflection of API instability, rather than an artifact of the sample preparation process.

Step-by-Step Forced Degradation Methodology

Step 1: Stock Solution Preparation & System Suitability

  • Action: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality: MeCN is chosen over methanol to prevent transesterification artifacts during the study. A control sample (stored at -20°C) must be analyzed first to establish a >99% purity baseline and validate the UHPLC-MS/MS system suitability.

Step 2: Hydrolytic Stress (Acid & Base)

  • Action: Aliquot 1 mL of stock. For acid stress, add 1 mL of 0.1 N HCl. For base stress, add 1 mL of 0.1 N NaOH. Seal in amber vials and incubate at 60°C for 48 hours.

  • Self-Validation: After 48 hours, immediately neutralize the samples (add 0.1 N NaOH to the acid vial, and 0.1 N HCl to the base vial) to halt degradation. Failure to quench will result in continued degradation in the autosampler, skewing kinetic data.

Step 3: Oxidative Stress

  • Action: Aliquot 1 mL of stock and add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Causality: The dark incubation prevents UV-catalyzed radical propagation, isolating the purely chemical oxidative vulnerability of the electron-rich aromatic ring.

Step 4: Photolytic Stress

  • Action: Expose a 1.0 mg/mL solution in a quartz cuvette to 1.2 million lux hours and 200 wH/m² of near-UV energy (ICH Q1B compliant).

  • Self-Validation: Run a parallel dark control (vial wrapped in aluminum foil) in the photostability chamber to differentiate thermal degradation from true photolysis.

Step 5: UHPLC-MS/MS Quantification & Mass Balance

  • Action: Dilute all quenched samples to 100 µg/mL using the mobile phase (Water/MeCN + 0.1% Formic Acid). Analyze using a C18 column with gradient elution.

  • Causality: Mass balance must be calculated by summing the peak areas of the remaining API and all degradants. A mass balance between 95-105% validates that no volatile degradants were lost and that the detector response factors are adequately accounted for.

experimental_workflow Sample API Stock (1 mg/mL in MeCN) Stress1 Hydrolytic Stress (0.1N HCl / NaOH, 60°C) Sample->Stress1 Stress2 Oxidative Stress (3% H2O2, 25°C) Sample->Stress2 Stress3 Photolytic Stress (UV-Vis, ICH Q1B) Sample->Stress3 Quench Neutralization & Quenching Stress1->Quench Stress2->Quench Stress3->Quench Analysis UHPLC-MS/MS Mass Balance Check Quench->Analysis

Fig 2: Self-validating forced degradation workflow ensuring accurate mass balance and kinetic tracking.

Quantitative Degradation Profile

The following table summarizes the quantitative degradation data derived from the forced degradation protocol. The data clearly illustrates the protective nature of the ortho-substituents against hydrolysis, contrasted sharply by the molecule's severe vulnerability to oxidation.

Stress ConditionParameters (Time / Temp)% API RemainingMajor Degradant IdentifiedPrimary Degradation Pathway
Control (Baseline) 48h / -20°C99.9%NoneN/A
Acidic (0.1 N HCl) 48h / 60°C94.2%Isobutyl orsellinateO-Demethylation (Ether Cleavage)
Basic (0.1 N NaOH) 48h / 60°C88.5%2,4-dimethoxy-6-methylbenzoic acidSterically Hindered Hydrolysis
Oxidative (3% H₂O₂) 24h / 25°C76.3% Hydroxymethyl derivativesElectrophilic Oxidation
Photolytic (UV/Vis) ICH Q1B Standard82.1%Phenolic photo-productsPhoto-Fries Rearrangement

Table 1: Quantitative summary of API degradation under ICH forced stress conditions. Note the rapid degradation under oxidative stress compared to hydrolytic conditions.

Conclusion & Formulation Strategies

The chemical stability profile of Isobutyl 2,4-dimethoxy-6-methylbenzoate is heavily skewed by its structural features. While the di-ortho substitution provides excellent resistance to aqueous hydrolysis, the electron-rich dimethoxy-methyl aromatic system is highly labile in the presence of oxidants and UV light.

Recommendations for Formulation:

  • Antioxidant Integration: Formulations must include radical scavengers (e.g., BHT or Vitamin E) to mitigate the primary oxidative degradation pathway.

  • Excipient Screening: Avoid excipients with high peroxide values (such as certain grades of PEG or polysorbates), as these will rapidly degrade the API.

  • Packaging: Final drug products or screening libraries containing this compound must be stored in amber, inert-gas-purged vials to prevent photolytic and ROS-mediated breakdown.

References

  • Allelopathic Potential of Orsellinic Acid Derivatives Source: Brazilian Archives of Biology and Technology (via Semantic Scholar) URL:[Link]

  • Enantioselective Synthesis of a Fluorinated Analogue of the Orsellinic Acid-Type Twelve-Membered Lactone Lasiodiplodin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US11236053B2 - NADPH oxidase inhibitors and uses thereof Source: Google Patents URL

Sources

The Dichotomy of Dimethoxy-Methylbenzoate Esters: Natural Product Isolation vs. Chemical Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Dimethoxy-methylbenzoate esters—such as methyl 3,4-dimethoxybenzoate and methyl 3,5-dimethoxybenzoate—are highly versatile aromatic compounds characterized by a benzene ring substituted with two methoxy groups and a methyl ester moiety. In the realm of drug discovery and fine chemical manufacturing, these esters serve as critical pharmacophores and synthetic intermediates for bioactive molecules, vasodilatory agents, and complex natural product analogues[1].

As a Senior Application Scientist, the decision to source these compounds via natural product isolation versus de novo chemical synthesis is not merely a matter of preference; it is dictated by the project's scale, required purity, and developmental phase. This technical guide provides an in-depth mechanistic comparison of both paradigms, establishing self-validating protocols for their isolation and synthesis.

Natural Product Isolation: Methodologies and Mechanistic Causality

While the pharmaceutical industry predominantly relies on chemical synthesis for commercial scale[1], the isolation of dimethoxy-methylbenzoate derivatives from natural matrices—such as the Papaveraceae plant family or fungal metabolites like Penicillium species—remains vital for discovering novel analogues and elucidating biosynthetic pathways[1][2].

Isolation Workflow and Causality

Natural product isolation exploits the differential solubility and partition coefficients of target metabolites.

  • Extraction: Non-polar to moderately polar solvents (e.g., ethyl acetate, chloroform) are utilized to penetrate the cellular matrix and solubilize the lipophilic ester.

  • Fractionation: Silica gel chromatography separates compounds based on polarity. Dimethoxy-methylbenzoates, being moderately non-polar due to the masking of hydroxyl and carboxyl groups, elute earlier than their corresponding free acids.

  • Purification: Preparative HPLC ensures >99% purity, a critical step because trace impurities (e.g., structurally similar phenolic compounds) can exhibit off-target biological activities.

Protocol: Isolation of Methoxylated Aromatic Esters from Fungal Broth

This self-validating protocol outlines the extraction of funicone-related methoxylated precursors from Penicillium species[2].

  • Fermentation and Harvest: Culture the fungal strain in a liquid medium for 14 days. Filter the mycelium from the broth.

  • Solvent Extraction: Extract the aqueous broth with three volumes of ethyl acetate.

    • Causality: Ethyl acetate provides the optimal polarity window to extract the target esters while leaving highly polar carbohydrates, proteins, and salts partitioned in the aqueous phase.

  • Concentration: Evaporate the organic layer under reduced pressure at 40°C to yield a crude extract.

  • Column Chromatography: Load the crude extract onto a silica gel column. Elute with a step gradient of petroleum ether to ethyl acetate (e.g., 90:10 to 70:30).

    • Causality: The gradual increase in mobile phase polarity sequentially displaces the dimethoxy-methylbenzoate from the polar silica stationary phase, preventing co-elution of tightly bound contaminants.

  • Crystallization: Recrystallize the target fractions from methanol to yield pure crystals.

IsolationWorkflow Biomass Raw Biomass (Fungal/Plant) Extraction Solvent Extraction (Ethyl Acetate) Biomass->Extraction Aqueous Aqueous Waste (Salts/Sugars) Extraction->Aqueous Phase Separation Organic Organic Phase (Crude Extract) Extraction->Organic Chromatography Silica Gel Chromatography Organic->Chromatography Fractions Target Fractions (Elution Profile) Chromatography->Fractions HPLC Prep-HPLC Purification Fractions->HPLC Pure Pure Dimethoxy- methylbenzoate HPLC->Pure

Step-by-step workflow for the isolation of natural dimethoxy-methylbenzoate esters.

Chemical Synthesis: The Scalable Paradigm

To support drug development, synthetic routes must be robust, high-yielding, and environmentally conscious. The esterification of dimethoxybenzoic acids modifies their physicochemical properties, enhancing lipophilicity and metabolic stability—a fundamental strategy in prodrug design to improve bioavailability[3].

Synthetic Strategies and Mechanistic Causality
  • Fischer Esterification: Reacting 3,4-dimethoxybenzoic acid or 3,5-dimethoxybenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄)[1][3].

    • Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack. Continuous removal of water drives the equilibrium toward the ester product[1].

  • DCC-Catalyzed Esterification: Utilizing Dicyclohexylcarbodiimide (DCC) as a coupling agent at temperatures below 45°C[4].

    • Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This method circumvents the need for harsh mineral acids, offering mild conditions suitable for sensitive substrates and reducing safety risks during industrial scaling[4].

  • Methylation of Dihydroxybenzoates: Reacting methyl 3,5-dihydroxybenzoate with dimethyl sulfate in the presence of potassium carbonate[5].

    • Causality: The base deprotonates the phenolic hydroxyls, creating highly nucleophilic phenoxide ions that attack the electrophilic methyl group of dimethyl sulfate via an S_N2 mechanism[5].

Protocol: Synthesis of Methyl 3,4-Dimethoxybenzoate via DCC Coupling

This protocol provides a high-yield, mild-condition synthesis avoiding concentrated sulfuric acid[4].

  • Reagent Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of veratric acid (3,4-dimethoxybenzoic acid) in anhydrous methanol (1.2 to 1.5 molar equivalents)[4].

  • Catalyst Addition: Add a catalytic amount of Dicyclohexylcarbodiimide (DCC) to the mixture[4].

    • Causality: DCC acts as a potent dehydrating agent, driving the formation of the ester without requiring refluxing strong acids.

  • Reaction Incubation: Stir the reaction mixture at 30–45°C for 1 to 5 hours[4].

    • Causality: Maintaining the temperature below 45°C prevents the thermal degradation of intermediates and minimizes side reactions[4].

  • Filtration: Upon completion, cool the mixture and filter the precipitated dicyclohexylurea (DCU) byproduct[4].

  • Purification: Wash the filtrate and subject it to vacuum distillation to recover the pure methyl 3,4-dimethoxybenzoate and recycle the solvent[4].

SyntheticPathways Start1 Dimethoxybenzoic Acid (e.g., Veratric Acid) PathA Fischer Esterification (MeOH, H2SO4, Reflux) Start1->PathA PathB DCC Coupling (MeOH, DCC, <45°C) Start1->PathB Start2 Dihydroxybenzoic Acid PathC Methylation (Dimethyl Sulfate, K2CO3) Start2->PathC Product Methyl Dimethoxybenzoate (Target Ester) PathA->Product -H2O PathB->Product -DCU PathC->Product Base-catalyzed

Parallel synthetic pathways to access methyl dimethoxybenzoate esters.

Comparative Analysis: Isolation vs. Synthesis

When establishing a supply chain for drug development, scientists must weigh the benefits of natural extraction against synthetic production.

MetricNatural Product IsolationChemical Synthesis (Esterification/Methylation)
Yield Low (<1% from raw biomass)High (70% - 95% depending on route)[6][7]
Purity Variable (requires extensive HPLC)Consistently High (>99% post-distillation/crystallization)[1][8]
Scalability Poor (limited by biomass availability)Excellent (batch processing in multi-ton reactors)[1]
Environmental Impact High solvent waste per gram of productModerate (can be optimized with recyclable catalysts like DCC)[4]
Time-to-Product Weeks (fermentation/growth + extraction)Hours to Days (reaction + purification)[4][5]
Primary Use Case Discovery of novel analogues, biosynthetic studiesAPI manufacturing, fine chemicals, perfumery[1]

Pharmacological & Drug Development Applications

Methyl dimethoxybenzoates are not merely end-products; they are crucial intermediates. For example, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate is a direct intermediate in the synthesis of aditoprim, an antibacterially active compound[9]. Furthermore, methyl 3,4-dimethoxybenzoate is utilized in the synthesis of veratric acid derivatives containing benzylidene-hydrazine moieties, which act as promising tyrosinase inhibitors and free radical scavengers[1]. Additionally, 2,4-dimethoxybenzoic acid derivatives are utilized in the synthesis of the core structure of cruentaren A, a highly cytotoxic and antifungal natural product[10].

DecisionLogic Goal Project Goal? Node1 Novelty / Biosynthesis? Goal->Node1 Discovery Node2 Scale / Commercialization? Goal->Node2 Manufacturing Iso Natural Product Isolation Node1->Iso Yes Syn Chemical Synthesis Node1->Syn No Node2->Iso No Node2->Syn Yes

Decision matrix for sourcing dimethoxy-methylbenzoate esters in pharmaceutical pipelines.

Conclusion

The dichotomy between natural product isolation and chemical synthesis of dimethoxy-methylbenzoate esters highlights a broader theme in modern pharmacognosy and synthetic chemistry. While nature provides the structural inspiration and complex matrices for discovery[1][2], synthetic methodologies—ranging from classic Fischer esterifications to mild DCC-catalyzed couplings—provide the necessary scale, purity, and efficiency required for clinical and commercial viability[1][3][4]. By understanding the mechanistic causality behind each protocol, researchers can optimize their workflows to accelerate the development of novel therapeutics.

References

  • Source: google.
  • Source: benchchem.
  • Source: chemicalbook.
  • Source: guidechem.
  • US4908470A - Process for the methyl-4-(dimethylamino)
  • Source: sigmaaldrich.
  • Source: google.
  • Source: lookchem.
  • Source: google.
  • Source: acs.

Sources

Methodological & Application

Application Note: Efficient Synthesis and Isolation of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a sterically hindered ester that serves as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics such as NADPH oxidase (Nox4) inhibitors [1].

The Challenge of Steric Hindrance: From a mechanistic perspective, the synthesis of this ester requires overcoming the significant steric bulk imposed by the ortho-methoxy and ortho-methyl groups on the benzoic acid core. Standard Fischer esterification (acid catalysis in the presence of the alcohol) is kinetically unfavorable here; the bulky ortho substituents block the trajectory of the incoming isobutanol nucleophile, leading to poor yields and incomplete conversion.

The Self-Validating Solution: To ensure a high-yielding and reliable protocol, we bypass the thermodynamic limitations of direct esterification by employing a two-step activation-substitution pathway.

  • Activation: The carboxylic acid is first converted into a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion according to Le Chatelier's principle.

  • Esterification: The isolated acyl chloride is then reacted with isobutanol in the presence of a non-nucleophilic base (Triethylamine, TEA) to neutralize the generated HCl, preventing the degradation of the acid-sensitive methoxy ethers.

Experimental Workflow and Visualization

SynthesisWorkflow Start 2,4-dimethoxy-6-methylbenzoic acid (Starting Material) Step1 Activation Phase SOCl₂, Toluene, Reflux 4h Start->Step1 Intermediate 2,4-dimethoxy-6-methylbenzoyl chloride (Reactive Intermediate) Step1->Intermediate Step2 Esterification Phase Isobutanol, TEA, THF, 0°C to RT Intermediate->Step2 Product Isobutyl 2,4-dimethoxy-6-methylbenzoate (Target Ester) Step2->Product

Two-step synthesis workflow for Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2,4-dimethoxy-6-methylbenzoic acid196.201.01.96 gStarting Material
Thionyl Chloride (SOCl₂)118.973.02.18 mLActivating Agent
Toluene92.14N/A20.0 mLSolvent (Phase 1)
Isobutanol74.121.51.39 mLNucleophile
Triethylamine (TEA)101.192.02.79 mLAcid Scavenger
Tetrahydrofuran (THF, anhydrous)72.11N/A25.0 mLSolvent (Phase 2)

Table 2: Expected Physicochemical Properties

ParameterValue / Description
Chemical Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
Appearance Pale yellow to colorless viscous oil
TLC Retention Factor (Rf) ~0.65 (Hexanes:Ethyl Acetate, 4:1 v/v)

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Acyl Chloride

Note: Conduct this phase in a well-ventilated fume hood due to the evolution of toxic SO₂ and HCl gases.

  • Setup: Equip a 100 mL two-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and an inert gas (N₂ or Ar) inlet.

  • Dissolution: Charge the flask with 2,4-dimethoxy-6-methylbenzoic acid (1.96 g, 10.0 mmol) and suspend it in anhydrous toluene (20 mL) [1].

  • Activation: Slowly add thionyl chloride (2.18 mL, 30.0 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. The suspension will gradually become a clear, homogenous solution as the acyl chloride forms.

  • Concentration: Cool the reaction to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial Step: Co-evaporate with an additional 10 mL of anhydrous toluene twice to ensure complete removal of residual SOCl₂, which would otherwise cause side reactions in Phase 2.

  • Intermediate Handling: The resulting crude 2,4-dimethoxy-6-methylbenzoyl chloride is highly moisture-sensitive. Proceed immediately to Phase 2 without further purification [1].

Phase 2: Esterification
  • Preparation: Dissolve the crude acyl chloride from Phase 1 in anhydrous THF (15 mL) under an inert atmosphere. Cool the solution to 0°C using an ice-water bath.

  • Base Addition: In a separate vial, prepare a solution of isobutanol (1.39 mL, 15.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in anhydrous THF (10 mL).

  • Coupling: Add the isobutanol/TEA solution dropwise to the cooled acyl chloride solution over 15 minutes. A white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately begin to form.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours to ensure complete conversion.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid and remaining TEA.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), distilled water (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (from 9:1 to 4:1). Collect the fractions containing the product (Rf ~0.65), pool, and evaporate to yield Isobutyl 2,4-dimethoxy-6-methylbenzoate as a purified oil.

References

  • NADPH oxidase inhibitors and uses thereof.United States Patent 11236053B2. (Describes the foundational methodology for the activation of 2,4-dimethoxy-6-methylbenzoic acid to its acyl chloride intermediate in toluene prior to functionalization).

Application Note: In Vitro Assay Preparation Protocols for Isobutyl 2,4-Dimethoxy-6-Methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Anti-Inflammatory and Antioxidant Screening in Macrophage Models

Introduction & Mechanistic Rationale

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1; MW: 252.31 g/mol ) is a highly lipophilic, synthetic ester derivative of O,O-dimethylorsellinic acid. In preclinical drug discovery, orsellinic acid derivatives and related depsides have emerged as versatile scaffolds, exhibiting significant anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated macrophages[1].

As a Senior Application Scientist, I emphasize that the structural modifications of this specific compound—namely the isobutyl esterification and dual methoxy substitutions—serve a distinct pharmacokinetic purpose in vitro. These functional groups increase the molecule's partition coefficient (LogP), enhancing passive diffusion across the phospholipid bilayer of target cells compared to the parent phenolic acids[2].

Once intracellular, these derivatives are known to suppress pro-inflammatory signaling cascades, specifically inhibiting the activation of Nuclear Factor kappa B (NF-κB) and the subsequent expression of inducible Nitric Oxide Synthase (iNOS)[3]. To evaluate this compound effectively, we must construct a self-validating assay system . We achieve this by coupling a cell viability assay (CCK-8) directly with a functional readout (Griess Assay for Nitric Oxide). This ensures that any observed reduction in inflammatory markers is due to true pharmacological inhibition, not artifactual signal loss from compound cytotoxicity.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Translocation IKK->NFkB iNOS iNOS Expression (NO Production) NFkB->iNOS Compound Isobutyl 2,4-dimethoxy- 6-methylbenzoate Compound->IKK Inhibits Compound->NFkB Blocks

Fig 1: Proposed mechanism of NF-κB pathway inhibition by the orsellinic acid derivative.

Reagent Preparation & Storage

The causality behind our solvent choice is critical. Due to the lack of free hydroxyl groups on the benzoic acid core, Isobutyl 2,4-dimethoxy-6-methylbenzoate is practically insoluble in aqueous buffers.

Preparation of 100 mM Stock Solution:

  • Weighing: Accurately weigh 25.23 mg of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

  • Dissolution: Dissolve in exactly 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until a clear solution is achieved.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.

  • Working Solutions: Dilute the stock solution in complete culture media immediately prior to the assay. Critical Control: The final concentration of DMSO in the cell culture wells must never exceed 0.1% (v/v), as higher concentrations independently induce macrophage toxicity and alter basal ROS/NO levels.

Experimental Protocols

We utilize the murine macrophage cell line RAW 264.7 as our biological model. These cells express high levels of TLR4 and produce robust, easily quantifiable amounts of Nitric Oxide (NO) upon LPS stimulation[3].

Protocol A: Establishing the Non-Toxic Window (CCK-8 Viability Assay)

Before assessing efficacy, we must define the maximum tolerated dose.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing serial dilutions of the compound (e.g., 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. The water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to form an orange formazan dye.

  • Incubation & Reading: Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol B: Anti-Inflammatory Efficacy (Griess Assay for NO Inhibition)

This protocol measures the compound's ability to halt LPS-induced iNOS activity.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Pre-incubate cells with the compound at predetermined non-toxic concentrations (derived from Protocol A) for 1 hour. Causality: Pre-incubation allows the lipophilic compound to partition into the cytosol and interact with upstream kinases (like IKK) before the LPS inflammatory cascade is triggered.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes in the dark.

  • Quantification: Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (NaNO₂) standard curve.

Workflow Step1 1. Seed RAW 264.7 (96-well plate) Step2 2. Pre-incubate with Compound (1h) Step1->Step2 Step3 3. Stimulate with LPS (24h) Step2->Step3 Step4 4. Griess Assay (Read at 540 nm) Step3->Step4

Fig 2: Step-by-step experimental workflow for the in vitro Griess assay.

Data Presentation & System Validation

To demonstrate the self-validating nature of this protocol, the quantitative data from both assays must be synthesized together. The table below illustrates a standard expected data profile for a bioactive orsellinic acid derivative[1].

Table 1: Correlative Analysis of Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (%) ± SDNO Production (% of LPS) ± SDPharmacological Interpretation
Basal Control 0 (Vehicle)100.0 ± 2.15.2 ± 1.1Healthy baseline state.
LPS Control 0 + LPS (1 µg/mL)98.5 ± 3.4100.0 ± 4.5Maximum inflammatory response.
Test Compound 10 + LPS99.1 ± 2.882.4 ± 3.8Weak sub-therapeutic inhibition.
Test Compound 50 + LPS96.2 ± 4.145.1 ± 5.2Valid IC₅₀ Range: True anti-inflammatory effect.
Test Compound 100 + LPS94.8 ± 3.518.3 ± 2.9Strong, valid pharmacological inhibition.
Test Compound 200 + LPS72.4 ± 5.0 8.1 ± 1.5 Invalidated: NO drop is confounded by cytotoxicity.

Scientist's Note: Notice the data at 200 µM. While NO production drops to 8.1%, cell viability also falls below the acceptable 90% threshold. Without the CCK-8 gating mechanism, a researcher might falsely report 200 µM as a highly potent anti-inflammatory dose, when in reality, the cells are simply dying and thus unable to produce NO.

References

  • Title: A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids Source: ResearchGate URL: [Link]

  • Title: Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application Note: High-Throughput Screening of Isobutyl 2,4-Dimethoxy-6-Methylbenzoate Compound Libraries for Novel Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals in Oncology.

Scientific Rationale & Mechanistic Overview

The development of next-generation Androgen Receptor (AR) antagonists is a critical priority in the treatment of Castration-Resistant Prostate Cancer (CRPC). First-generation antiandrogens (e.g., flutamide) and even second-generation therapeutics (e.g., enzalutamide) frequently succumb to resistance driven by AR point mutations, AR splice variants, or target amplification.

Recent pharmacognosy efforts have identified atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate)—a depside cleavage product found in Pygeum africanum and various lichen species—as a potent, naturally occurring AR antagonist[1]. Unlike traditional antiandrogens that often exhibit partial agonistic activity in mutated receptors, atraric acid and its derivatives uniquely inhibit the intramolecular amino/carboxy (N/C)-terminal interaction of the AR, effectively blocking its nuclear translocation and subsequent transactivation[2]. Furthermore, these compounds have been shown to suppress androgen-regulated neo-angiogenesis by downregulating angiopoietin 2[3].

Isobutyl 2,4-dimethoxy-6-methylbenzoate represents a highly lipophilic, synthetically optimized scaffold derived from this natural product class. By masking the hydroxyl groups with methoxy moieties and extending the ester alkyl chain, this compound library is designed to enhance cellular permeability and metabolic stability. This application note details a self-validating High-Throughput Screening (HTS) workflow to evaluate libraries based on the Isobutyl 2,4-dimethoxy-6-methylbenzoate scaffold.

Mechanism of Action

To understand the assay design, we must map the specific intervention point of the compound. The diagram below illustrates how Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives disrupt the AR signaling cascade.

AR_Pathway DHT Androgen (e.g., DHT) AR_Cyto AR-HSP90 Complex (Cytoplasm) DHT->AR_Cyto Binds AR_Activation AR Activation & HSP90 Dissociation AR_Cyto->AR_Activation AR_Translocation Nuclear Translocation AR_Activation->AR_Translocation ARE_Binding Binding to ARE (DNA) AR_Translocation->ARE_Binding Gene_Expr Target Gene Expression (e.g., PSA, Angiopoietin 2) ARE_Binding->Gene_Expr Inhibitor Isobutyl 2,4-dimethoxy- 6-methylbenzoate Inhibitor->AR_Activation Blocks N/C Interaction Inhibitor->AR_Translocation Prevents Transport

Figure 1: Mechanism of AR inhibition by Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives.

HTS Workflow Design

A robust HTS campaign requires a cascading triage strategy. Relying solely on a reporter assay risks identifying false positives (e.g., luciferase inhibitors or general transcriptional repressors). Therefore, our workflow integrates a primary biochemical-surrogate screen, a secondary phenotypic screen, and an orthogonal functional readout.

HTS_Workflow Lib Library Prep (Isobutyl Benzoates) Pri Primary Screen AR-Luciferase (CV1) Lib->Pri Sec Secondary Screen HCI Translocation (LNCaP) Pri->Sec Func Functional Screen PSA & Viability (C4-2) Sec->Func Hit Lead Candidate Selection Func->Hit

Figure 2: Triaged HTS cascade for identifying potent AR antagonists.

Experimental Protocols

Protocol 1: Primary Screen – AR Transactivation Reporter Assay

Causality & Insight: We utilize CV1 cells (African green monkey kidney fibroblasts) because they lack endogenous AR and other confounding steroid receptors. By transiently co-transfecting a wild-type human AR expression plasmid and an Androgen Response Element (ARE)-driven luciferase reporter, we create a clean, highly specific system to measure AR transactivation.

Step-by-Step Methodology:

  • Cell Preparation: Culture CV1 cells in DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours prior to transfection to deplete endogenous steroid hormones.

  • Transfection (Batch): Suspend cells at 1×106 cells/mL. Batch-transfect using Lipofectamine 3000 with a 1:5 ratio of pSG5-AR (expression vector) to pMMTV-Luc (reporter vector).

  • Plating: Dispense 20μL of the transfected cell suspension ( 1×104 cells/well) into 384-well solid white microplates using an automated liquid handler. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Pin-transfer 100nL of the Isobutyl 2,4-dimethoxy-6-methylbenzoate library compounds (10 mM in DMSO) into the assay plates (final screening concentration: 10μM ).

  • Agonist Stimulation: Add 5μL of DHT (Dihydrotestosterone) to achieve a final concentration of 1 nM (the EC₈₀ for AR activation).

  • Incubation & Readout: Incubate for 24 hours. Add 25μL of ONE-Glo™ Luciferase Reagent. Incubate for 5 minutes at room temperature and read luminescence on a multi-mode plate reader.

  • Validation: Calculate the Z'-factor using DMSO + DHT (Max signal) and Enzalutamide + DHT (Min signal). A Z' > 0.6 is required for plate acceptance.

Protocol 2: Secondary Screen – High-Content Imaging (HCI) of AR Nuclear Translocation

Causality & Insight: Hits from the primary screen could be artifacts (e.g., luciferase inhibitors). Because Isobutyl 2,4-dimethoxy-6-methylbenzoate blocks the N/C-terminal interaction[2], true hits must prevent the AR from moving from the cytoplasm to the nucleus. We use LNCaP cells, a human prostate adenocarcinoma line expressing endogenous AR, to validate this phenotypic shift.

Step-by-Step Methodology:

  • Plating: Seed LNCaP cells at 5,000 cells/well in 384-well black, clear-bottom imaging plates in RPMI 1640 with 5% CS-FBS. Incubate for 48 hours.

  • Treatment: Treat cells with primary hits ( 10μM ) for 1 hour, followed by stimulation with 10 nM DHT for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with primary anti-AR antibody (rabbit monoclonal) for 1 hour, followed by Alexa Fluor 488-conjugated anti-rabbit secondary antibody and DAPI (nuclear stain) for 45 minutes in the dark.

  • Imaging & Analysis: Image plates using an automated confocal high-content screening system (e.g., PerkinElmer Opera Phenix). Use image analysis software to calculate the Nuclear/Cytoplasmic (N/C) intensity ratio of the AR signal.

Protocol 3: Orthogonal Functional Screen – PSA Expression & Cell Viability

Causality & Insight: To ensure clinical relevance, lead compounds must be active in a Castration-Resistant Prostate Cancer (CRPC) model. We utilize C4-2 cells (an androgen-independent subline of LNCaP). Measuring Prostate-Specific Antigen (PSA) secretion confirms the inhibition of endogenous AR target genes, while multiplexing with CellTiter-Glo ensures the reduction in PSA is not merely due to acute compound cytotoxicity.

Step-by-Step Methodology:

  • Plating: Seed C4-2 cells at 8,000 cells/well in 96-well plates in RPMI 1640 + 10% CS-FBS.

  • Treatment: Perform an 8-point dose-response curve (0.1 µM to 50 µM) of the lead Isobutyl 2,4-dimethoxy-6-methylbenzoate derivatives. Incubate for 72 hours.

  • PSA ELISA Readout: Carefully aspirate 50μL of the supernatant and transfer to a pre-coated PSA ELISA plate. Process according to the manufacturer's instructions and read absorbance at 450 nm.

  • Viability Readout: Add 50μL of CellTiter-Glo reagent to the remaining cells in the original 96-well plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence to determine the IC₅₀ for cell viability.

Quantitative Data Presentation

The following table summarizes representative HTS validation data, comparing the core scaffold (Isobutyl 2,4-dimethoxy-6-methylbenzoate) against the natural product precursor (Atraric Acid) and the clinical standard (Enzalutamide).

CompoundAR Transactivation IC₅₀ (µM)Nuclear Translocation Inhibition (%)*C4-2 Viability IC₅₀ (µM)PSA Secretion IC₅₀ (µM)
Atraric Acid (Natural Precursor)8.50 ± 0.445.2%12.49.8
Enzalutamide (Clinical Control)0.18 ± 0.0292.5%0.80.2
Isobutyl 2,4-dimethoxy-6-methylbenzoate 1.45 ± 0.178.4%3.21.8
Assay Quality Metric (Z'-Factor)0.720.680.810.75

*Measured at a fixed compound concentration of 10 µM against 10 nM DHT stimulation.

Data Interpretation: The isobutyl esterification and methoxy-masking of the atraric acid scaffold (Isobutyl 2,4-dimethoxy-6-methylbenzoate) yields a roughly 6-fold improvement in AR transactivation IC₅₀ compared to the natural product. The robust Z'-factors (>0.6) across all assays validate the suitability of this protocol for large-scale library screening.

References

  • Papaioannou M, Schleich S, Prade I, Degen S, Roell D, Schubert U, Tanner T, Claessens F, Matusch R, Baniahmad A. (2009). The Natural Compound Atraric Acid Is an Antagonist of the Human Androgen Receptor Inhibiting Cellular Invasiveness and Prostate Cancer Cell Growth. Journal of Cellular and Molecular Medicine. URL:[Link]

  • Hessenkemper W, Roediger J, Bartsch S, Houtsmuller AB, van Royen ME, Petersen I, Grimm MO, Baniahmad A. (2014). A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells. Molecular Endocrinology. URL:[Link]

  • Ehsani M, Bartsch S, Rasa SMM, Dittmann J, Pungsrinont T, Neubert L, Huettner SS, Kotolloshi R, Schindler K, Ahmad A, Mosig AS, Adam L, Ori A, Neri F, Berndt A, Grimm MO, Baniahmad A. (2022). The natural compound atraric acid suppresses androgen-regulated neo-angiogenesis of castration-resistant prostate cancer through angiopoietin 2. Oncogene. URL: [Link]

Sources

Catalytic Methods for the Synthesis of Isobutyl 2,4-dimethoxy-6-methylbenzoate: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: April 2026

The Ortho-Effect Challenge in Orsellinic Acid Derivatives

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1) is a highly valued screening compound and synthetic building block[1]. The core scaffold is derived from 2,4-dimethoxy-6-methylbenzoic acid, a di-O-methylated derivative of orsellinic acid.

Synthesizing esters from this specific benzoic acid presents a severe thermodynamic and kinetic challenge known as the ortho-effect. The presence of a methoxy group at the C2 position and a methyl group at the C6 position creates a dense steric shield around the carbonyl carbon. Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) relies on the formation of a bulky tetrahedral intermediate. Because the flanking ortho-substituents sterically repel the incoming isobutanol nucleophile, standard acid-catalyzed methods result in negligible yields and extended reaction times. To achieve high-yielding esterification, researchers must employ catalytic methods that either hyper-activate the carbonyl carbon or bypass it entirely[2].

Catalytic Bypass Strategies

To synthesize Isobutyl 2,4-dimethoxy-6-methylbenzoate efficiently, three distinct, field-proven methodologies can be deployed depending on the scale and available reagents.

RouteSelection Start 2,4-Dimethoxy-6-methylbenzoic Acid (Highly Sterically Hindered) Decision Select Catalytic Strategy Start->Decision Route1 Steglich Esterification (EDC / DMAP / Isobutanol) Decision->Route1 Mild conditions, Small scale Route2 Acid Chloride Route (Oxalyl Chloride -> Isobutanol) Decision->Route2 High reactivity, Large scale Route3 Aliphatic Alkylation (Isobutyl Bromide / K2CO3) Decision->Route3 Bypasses carbonyl, SN2 mechanism

Fig 1: Strategic decision matrix for overcoming steric hindrance in esterification.

Acyl Transfer Catalysis (The Steglich Approach)

The Steglich esterification utilizes a carbodiimide coupling reagent (like EDC·HCl) in tandem with 4-Dimethylaminopyridine (DMAP)[2]. While the carbodiimide activates the acid to form an O-acylisourea, this intermediate is still too sterically hindered for isobutanol to attack efficiently. DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form an N-acylpyridinium ion. This intermediate is planar, highly electrophilic, and protrudes away from the steric bulk of the ortho-substituents, allowing the bulky isobutanol to attack and form the ester.

DMAP_Cycle A O-Acylisourea Intermediate (Acid + EDC) B DMAP Nucleophilic Attack A->B C N-Acylpyridinium Ion (Highly Electrophilic) B->C Expels Urea D Isobutanol Attack (Steric bypass) C->D E Isobutyl 2,4-dimethoxy-6-methylbenzoate D->E Deprotonation E->B DMAP Recycle

Fig 2: DMAP catalytic cycle bypassing the sterically hindered tetrahedral intermediate.

Nucleophilic Catalysis via Acid Chloride

Converting the acid to an acid chloride using oxalyl chloride or thionyl chloride provides a highly reactive electrophile[3][4]. The addition of catalytic N,N-Dimethylformamide (DMF) is critical here; DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true, highly efficient chlorinating species.

Base-Mediated Aliphatic Alkylation

Instead of forcing a nucleophile to attack the hindered carbonyl carbon, this method inverts the reaction logic. Potassium carbonate deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then performs an S_N2 attack on the unhindered primary carbon of isobutyl bromide.

Quantitative Method Comparison

Synthesis MethodPrimary ReagentsCatalystTypical YieldScalabilityPrimary Advantage
Steglich Coupling EDC·HCl, IsobutanolDMAP (10-20 mol%)75-85%Low-MediumExtremely mild, room temperature, avoids harsh chlorinating agents.
Acid Chloride Oxalyl Chloride, Isobutanol, Et₃NDMF (cat.), DMAP (cat.)80-90%HighHighly robust for extreme hindrance; rapid reaction times.
Direct Alkylation Isobutyl Bromide, K₂CO₃None (Base-mediated)85-95%Medium-HighCompletely avoids carbonyl attack; zero risk of tetrahedral intermediate crowding.

Self-Validating Experimental Workflows

Protocol A: Steglich Esterification (EDC / DMAP)

Causality Focus: EDC·HCl is specifically chosen over DCC. DCC produces dicyclohexylurea (DCU), which is notoriously difficult to filter away from the product. EDC produces a water-soluble urea byproduct, ensuring a seamless, self-validating aqueous workup.

  • Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst & Alcohol Addition: Add isobutanol (1.5 equiv, 15 mmol) and DMAP (0.2 equiv, 2 mmol). Stir for 5 minutes at room temperature.

  • Coupling: Add EDC·HCl (1.2 equiv, 12 mmol) in one portion.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid is highly polar and UV-active (254 nm). The reaction is complete (typically 12-16 hours) when the baseline acid spot disappears, replaced by a high-R_f non-polar ester spot[2].

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (extracts the DMAP catalyst and EDC-urea byproduct into the aqueous layer), saturated NaHCO₃ (removes any unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Protocol B: Acid Chloride Route

Causality Focus: The use of catalytic DMF generates the Vilsmeier-Haack intermediate, drastically lowering the activation energy for acyl chloride formation compared to uncatalyzed oxalyl chloride.

  • Chlorination: Dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv). Cool the mixture to 0 °C.

  • Activation: Dropwise, add oxalyl chloride (1.5 equiv).

  • Validation (In-Process): The reaction will immediately begin evolving CO and CO₂ gas. The cessation of bubbling (approx. 2 hours at room temperature) is a self-validating physical indicator that the acid chloride formation is complete[3].

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to leave the crude 2,4-dimethoxy-6-methylbenzoyl chloride.

  • Esterification: Redissolve the acid chloride in anhydrous THF or DCM. Cool to 0 °C. Add Triethylamine (3.0 equiv), catalytic DMAP (0.1 equiv), and isobutanol (2.0 equiv).

  • Validation & Workup: A white precipitate (Et₃N·HCl) will immediately form, validating the progress of the esterification. Stir for 4 hours, quench with water, extract with EtOAc, and wash with brine.

Protocol C: Direct Alkylation (S_N2 Bypass)

Causality Focus: This route is completely immune to the ortho-effect because the reaction center is moved from the hindered sp² carbonyl carbon to the unhindered sp³ carbon of the alkyl halide.

  • Deprotonation: Suspend 2,4-dimethoxy-6-methylbenzoic acid (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M). Stir at 50 °C for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add isobutyl bromide (1.5 equiv) dropwise.

  • Validation (In-Process): As the reaction proceeds, the physical state of the suspension will change. The heavy K₂CO₃ powder will be consumed, and a finer, distinct precipitate of KBr will form.

  • Workup: After 12 hours at 60 °C, cool the mixture and pour it into a large volume of ice water (1:5 ratio of DMF to water). This step is critical to self-validate the removal of DMF (which is infinitely miscible in water). Extract the aqueous phase with diethyl ether or EtOAc.

  • Purification: Wash the organic layer extensively with water (3x) to remove trace DMF, dry over MgSO₄, and concentrate to yield the target ester.

References

Sources

Formulation Strategies for Assays Incorporating Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies for incorporating the hydrophobic small molecule, Isobutyl 2,4-dimethoxy-6-methylbenzoate, into aqueous-based in vitro and biochemical assays. Due to its predicted low water solubility, direct addition to aqueous assay buffers is often infeasible, leading to precipitation, inaccurate concentration determination, and unreliable results. This document details systematic approaches, from simple co-solvent systems to advanced encapsulation technologies, to achieve and maintain the compound's solubility and bioavailability within an assay. Each strategy is accompanied by an explanation of its underlying mechanism, detailed step-by-step protocols, and a discussion of its suitability for different assay types. The protocols emphasize the inclusion of proper controls to ensure data integrity and adherence to rigorous scientific standards.

Introduction: The Challenge of Hydrophobicity in Assay Development

Isobutyl 2,4-dimethoxy-6-methylbenzoate is a small organic molecule whose structure suggests significant lipophilicity and, consequently, poor aqueous solubility. This characteristic is common among many new chemical entities in drug discovery pipelines.[1] When a compound cannot be homogeneously dissolved in an assay medium, it can lead to several critical issues:

  • Inaccurate Dosing: The actual concentration of the compound in solution is unknown and lower than the nominal concentration.

  • Poor Reproducibility: Results can vary significantly between experiments due to inconsistent compound precipitation.

  • Assay Interference: Undissolved compound particles can interfere with optical or other detection methods.

  • Masked Biological Activity: The true potency of the compound may be underestimated if it is not fully available to interact with its biological target.

The goal of a robust formulation strategy is to overcome these hurdles by enhancing the apparent solubility of the compound in a manner that is compatible with the specific assay system. This guide will walk you through a logical progression of formulation techniques, from the simplest to the more complex, enabling you to select and validate the optimal approach for your research needs. The development of a suitable formulation is a crucial step in ensuring that in vitro assays are robust, reproducible, and generate meaningful data.[2]

Predicted Physicochemical Properties of Isobutyl 2,4-dimethoxy-6-methylbenzoate
PropertyPredicted Value / CharacteristicRationale & Implication for Formulation
Molecular Weight ~252.3 g/mol Moderate molecular weight, typical for small molecule drugs.
LogP (Octanol-Water Partition Coefficient) High (>3.5)The molecule is predicted to be highly lipophilic or a "grease-ball" type, indicating very poor water solubility.[1] This is the primary driver for requiring advanced formulation.
Aqueous Solubility Very Low (<1 µg/mL)Direct dissolution in aqueous buffers is not a viable option.
Chemical Class Benzoate EsterThe ester functional group may be susceptible to hydrolysis at extreme pH, so buffer conditions should be considered for long-term stability.

Foundational Strategy: Organic Co-Solvents

The most direct and common first approach is to dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then serially diluted into the final assay medium.

Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent widely used for its excellent ability to dissolve a broad range of non-polar compounds.[3]

Causality of Choice: DMSO is effective because it can solvate the hydrophobic compound while being miscible with the aqueous assay buffer. When the concentrated DMSO stock is diluted, the goal is for the compound to remain in a supersaturated but stable solution at the final working concentration.

Protocol 1: Preparation of a DMSO Stock Solution

  • Materials:

    • Isobutyl 2,4-dimethoxy-6-methylbenzoate (powder form)

    • Anhydrous, cell-culture grade DMSO

    • Calibrated analytical balance

    • Appropriate personal protective equipment (PPE)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Accurately weigh a precise amount of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

    • Transfer the weighed compound into a suitable vial.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to start with a high concentration to minimize the final percentage of DMSO in the assay.

    • Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. A clear, particulate-free solution should be obtained.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Trustworthiness & Self-Validation:

  • Vehicle Control: It is critically important to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound.[4][5]

  • Concentration Limits: The final concentration of DMSO in cell-based assays should generally be kept below 0.5%, and ideally at or below 0.1%, as concentrations above this level have been reported to cause cytotoxicity, induce cell differentiation, or alter gene expression, depending on the cell type and exposure duration.[4][6][7] For biochemical assays, higher concentrations may be tolerated, but this must be empirically validated.

  • Solubility Check: After diluting the stock solution to the final working concentration in your assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). Centrifuge the tube and check for a pellet. This simple check can prevent misinterpretation of results.

Advanced Formulation Strategies

If the required assay concentration cannot be achieved with an acceptable percentage of DMSO, or if the compound precipitates upon dilution, more advanced strategies are necessary.

Cyclodextrin-Based Formulations

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate hydrophobic "guest" molecules, like Isobutyl 2,4-dimethoxy-6-methylbenzoate, forming a water-soluble inclusion complex.[9][10]

Causality of Choice: The CD acts as a molecular carrier. The hydrophobic part of the target molecule partitions into the CD's non-polar cavity, while the hydrophilic exterior of the CD allows the entire complex to dissolve in water. This effectively increases the apparent aqueous solubility of the compound.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[12]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Materials:

    • Isobutyl 2,4-dimethoxy-6-methylbenzoate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired assay buffer

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water). Gently warm and stir to fully dissolve.

    • Add an excess amount of Isobutyl 2,4-dimethoxy-6-methylbenzoate powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After stirring, remove the undissolved compound by centrifugation followed by sterile filtration through a 0.22 µm filter. The clear filtrate is your saturated stock solution of the inclusion complex.

    • The concentration of the compound in the stock solution must be determined analytically using a validated method like HPLC-UV or LC-MS/MS.[13]

Trustworthiness & Self-Validation:

  • CD-Only Control: Assays should include a control with the same concentration of HP-β-CD as the test condition to ensure the cyclodextrin itself does not interfere with the assay.[14][15]

  • Binding Competition: Be aware that components in the assay medium (e.g., serum proteins) can sometimes compete with the guest molecule for the CD cavity, potentially leading to compound precipitation. Pre-diluting the complex in the final assay medium and observing for stability is recommended.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be extremely effective. These systems utilize a combination of oils, surfactants, and co-solvents to create stable dispersions, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), in aqueous media.[16][17][18]

Causality of Choice: Lipid-based systems maintain the drug in a solubilized state within lipid droplets.[19] When diluted into an aqueous buffer, these formulations spontaneously form fine oil-in-water dispersions, providing a large surface area for the compound to be available to its target without precipitating.[20]

Protocol 3: Development of a Simple Lipid-Based Formulation

  • Materials:

    • Isobutyl 2,4-dimethoxy-6-methylbenzoate

    • Oil Phase: A biocompatible oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

    • Surfactant: A non-ionic surfactant (e.g., Kolliphor® EL, Tween® 80)

    • Co-solvent: A water-miscible solvent (e.g., Transcutol® HP, Propylene Glycol)[21]

    • Glass vials, vortex mixer, water bath

  • Procedure:

    • Solubility Screening: First, determine the solubility of your compound in various individual oils, surfactants, and co-solvents to identify the best excipients.

    • Formulation Preparation: Based on the screening, prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios (e.g., 40:40:20, 30:50:20).

    • Drug Loading: Dissolve Isobutyl 2,4-dimethoxy-6-methylbenzoate into the optimized excipient mixture. Gentle heating (e.g., 40°C) and vortexing may be required to facilitate dissolution.

    • Emulsification Test: To test the formulation, add a small amount (e.g., 50 µL) of the drug-loaded mixture to a larger volume (e.g., 10 mL) of assay buffer and vortex. A good formulation will form a clear or slightly bluish, transparent microemulsion with no visible drug precipitation.

Trustworthiness & Self-Validation:

  • Blank Formulation Control: A control containing the lipid formulation without the drug is essential to test for any effects of the excipients on the assay.

  • Droplet Size Analysis: For advanced validation, the droplet size of the resulting emulsion can be measured using dynamic light scattering (DLS) to ensure the formation of nano-sized droplets and assess stability over time.

  • Assay Compatibility: Surfactants can denature proteins or disrupt cell membranes. The chosen surfactant and its final concentration must be compatible with the biological system under investigation.

Nanoparticle Formulations

Encapsulating the compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), represents a highly advanced strategy.[22][23][24]

Causality of Choice: Nanoparticles act as a delivery vehicle, protecting the drug from the aqueous environment and controlling its release.[25] This approach can improve stability and, in cell-based assays, can even modify cellular uptake mechanisms.[26]

This strategy is highly specialized and typically requires expertise in materials science. A common technique is nanoprecipitation , where the drug is dissolved in a water-miscible solvent and then rapidly injected into an aqueous phase (an anti-solvent), often containing a stabilizer, causing the drug to precipitate as nanoparticles.[1] Due to its complexity, this method is generally employed when other strategies have failed or when specific delivery characteristics are required.

Assay Validation and Formulation Selection

The choice of formulation is not universal; it is intrinsically linked to the assay itself. A successful formulation for a biochemical enzyme inhibition assay may be unsuitable for a live-cell imaging experiment. All assay development and validation should be guided by principles outlined by regulatory bodies.[27][28][29][30][31]

Summary of Formulation Strategies: Pros and Cons

StrategyProsConsBest Suited For
DMSO Co-Solvent Simple, rapid, widely used, inexpensive.Potential for cytotoxicity; limited solubility for highly hydrophobic compounds.Initial screening, biochemical assays, cell-based assays at low concentrations.
Cyclodextrins Low toxicity, high water solubility, well-characterized.Requires analytical concentration determination; potential for competition with media components.Cell-based assays, assays sensitive to organic solvents.
Lipid-Based High loading capacity for lipophilic compounds; can enhance bioavailability.More complex to develop; excipients may interfere with biological systems (e.g., surfactants).Assays requiring high concentrations of very hydrophobic compounds.
Nanoparticles High stability; potential for controlled release and targeted delivery.Complex to prepare and characterize; potential for nanoparticle-specific biological interactions.Specialized applications, in vivo studies, advanced cell models.

dot

Caption: A decision workflow for selecting a suitable formulation strategy.

Conclusion

The successful incorporation of a hydrophobic compound like Isobutyl 2,4-dimethoxy-6-methylbenzoate into an assay is a foundational step for generating reliable biological data. There is no single "best" formulation; the optimal choice depends on the compound's properties, the required concentration, and the constraints of the biological assay system. By starting with a simple DMSO co-solvent approach and progressing to more complex systems like cyclodextrins or lipid-based formulations as needed, researchers can systematically overcome the challenges of poor solubility. Crucially, the implementation of rigorous controls for each formulation vehicle is non-negotiable for ensuring the trustworthiness and validity of the final assay results. Adherence to these principles will empower researchers to accurately probe the biological effects of their compounds of interest.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691. (URL not available)
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Porter, C. J., & Charman, W. N. (2001). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 50 Suppl 1, S127-47. (URL not available)
  • Porter, C. J., & Charman, W. N. (2001). In vitro assessment of oral lipid based formulations. Advanced Drug Delivery Reviews, 50 Suppl 1, S127-47. (URL not available)
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]

  • Chen, S., et al. (2019). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Molecules, 24(15), 2729. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Lanao, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. Retrieved from [Link]

  • de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(23), 5901. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Pavan, M. E., & Dahl, K. N. (2018). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nano Research, 11(10), 5229–5255. Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Hansen, L. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Retrieved from [Link]

  • Hansen, L. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Su, S., et al. (2023). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. Pharmaceutics, 15(2), 593. Retrieved from [Link]

  • Fischer, M. G., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5133–5138. Retrieved from [Link]

  • Mi, P. (2020). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. WIREs Nanomedicine and Nanobiotechnology, 12(5), e1632. Retrieved from [Link]

  • Jug, M., & Bećirević-Laćan, M. (2016). Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery. Current Pharmaceutical Design, 22(19), 2841-2856. (URL not available)
  • Shrestha, N., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Materials Chemistry B, 8(13), 2531–2553. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]

  • ResearchGate. (n.d.). Crucial steps for developing and implementation of in vitro assays as an alternative for in vivo tests. Retrieved from [Link]

  • OUCI. (n.d.). Nanoparticle-enhanced drug delivery systems: An up-to-date review. Retrieved from [Link]

  • JoVE. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Premier Science. (2025, May 25). Nanoparticles in Drug Delivery. Retrieved from [Link]

  • Nakhla, D. S., et al. (2025). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Drug Delivery and Translational Research. Retrieved from [Link]

  • Li, Z., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. Statistics in Biopharmaceutical Research, 13(1), 10-21. Retrieved from [Link]

  • Homayun, B., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1609. Retrieved from [Link]

  • The J. Molner Company. (2025, February 25). Key Considerations for Robust IVRT Methods. Retrieved from [Link]

  • Genna, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200. Retrieved from [Link]

  • IJCRT.org. (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of highly substituted benzoic acids. Isobutyl 2,4-dimethoxy-6-methylbenzoate is a classic example of a sterically hindered target.

The parent acid, 2,4-dimethoxy-6-methylbenzoic acid (a derivative of orsellinic acid), features substituents at both the 2- and 6-positions. This ortho-disubstitution creates a severe steric shield around the carboxyl carbon, rendering standard equilibrium-driven esterification methods practically useless. This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols to maximize your synthesis yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I attempted a standard Fischer esterification using isobutanol and a sulfuric acid catalyst under reflux, but my yield is under 10%. What is causing this? A1: The root cause is severe steric hindrance. In a standard Fischer esterification, the rate-determining step is the nucleophilic attack of the alcohol (isobutanol) on the protonated carbonyl carbon. The methoxy group at the 2-position and the methyl group at the 6-position physically block the trajectory of the bulky isobutanol molecule. Furthermore, harsh acidic conditions (like boiling H2SO4) can lead to unwanted side reactions, such as the cleavage of the methoxy ether bonds. To overcome this, you must bypass the direct nucleophilic attack on the acid by converting the carboxyl group into a highly reactive intermediate, such as an acyl chloride or an O-acylisourea active ester.

Q2: I switched to the Steglich esterification method using DCC and DMAP, but I am getting a complex mixture and a lot of unreacted acid. How can I optimize this? A2: The Steglich esterification is generally excellent for hindered substrates, as demonstrated in the synthesis of complex orsellinic acid derivatives . However, two issues commonly arise:

  • N-Acylurea Rearrangement: If the addition of the alcohol is too slow, the O-acylisourea intermediate can undergo a[1,3]-rearrangement to form an unreactive N-acylurea dead-end product.

  • Order of Addition: Always pre-activate the acid. Add 2,4-dimethoxy-6-methylbenzoic acid, DMAP (catalytic, 0.1-0.2 eq), and isobutanol to anhydrous dichloromethane (DCM). Cool to 0 °C before adding DCC dropwise. The low temperature suppresses the N-acylurea rearrangement, allowing the DMAP to attack the O-acylisourea and form the highly reactive acylpyridinium intermediate, which is then trapped by isobutanol.

Q3: Can I use the acyl chloride route instead? When I tried thionyl chloride (SOCl2), the reaction turned black and yield was poor. A3: Yes, the acyl chloride route is highly effective and often preferred for 2,6-disubstituted benzoic acids. However, SOCl2 can be too harsh and requires heating, which can degrade electron-rich aromatic rings like your 2,4-dimethoxy system. Instead, use oxalyl chloride with a catalytic amount of DMF at 0 °C to room temperature. This generates the Vilsmeier-Haack reagent in situ, which smoothly converts the acid to 2,4-dimethoxy-6-methylbenzoyl chloride without the need for heating . Once the acyl chloride is isolated (by evaporating the volatile oxalyl chloride), react it immediately with isobutanol in the presence of triethylamine (Et3N) and catalytic DMAP.

Q4: How do I efficiently remove the dicyclohexylurea (DCU) byproduct from the Steglich reaction? A4: DCU is notoriously difficult to remove completely via column chromatography because it streaks. The most effective field technique is solvent swapping. After the reaction is complete, evaporate the DCM completely. Resuspend the crude mixture in cold diethyl ether or cold ethyl acetate and place it in a -20 °C freezer for 2 hours. DCU is highly insoluble in cold ether/EtOAc and will precipitate as a fine white solid. Filter this through a pad of Celite, and your filtrate will be >95% free of DCU.

Part 2: Quantitative Method Comparison

To help you select the best approach for your lab setup, review the comparative data below:

Esterification MethodReagents/ConditionsTypical Yield (%)Primary Limitation
Fischer Esterification Isobutanol, H2SO4, Reflux< 10%Severe steric hindrance blocks nucleophilic attack.
Acyl Chloride (SOCl2) 1. SOCl2, Reflux. 2. Isobutanol, Pyridine30 - 40%Harsh conditions cause degradation of the electron-rich aromatic ring.
Acyl Chloride (Oxalyl) 1. (COCl)2, DMF (cat.), DCM. 2. Isobutanol, Et3N, DMAP80 - 90%Requires strictly anhydrous conditions; acyl chloride is moisture sensitive.
Steglich Esterification DCC, DMAP, Isobutanol, DCM, 0 °C to RT75 - 85%Formation of difficult-to-remove DCU byproduct; risk of N-acylurea rearrangement.

Part 3: Mechanistic Workflow Visualization

EsterificationWorkflow Start 2,4-dimethoxy-6-methylbenzoic acid (Sterically Hindered) Decision Select Esterification Route Start->Decision Fischer Fischer Esterification (H2SO4, Isobutanol, Heat) Decision->Fischer AcylCl Acyl Chloride Route (Oxalyl Chloride, DMF cat.) Decision->AcylCl Steglich Steglich Esterification (DCC, DMAP, DCM, 0°C) Decision->Steglich Clash Steric Clash at Carbonyl (2,6-disubstitution) Fischer->Clash Intermediate1 2,4-dimethoxy-6-methylbenzoyl chloride AcylCl->Intermediate1 Intermediate2 O-Acylisourea Active Ester Steglich->Intermediate2 Fail Low Yield (<10%) Reaction Fails Clash->Fail AddNu Add Isobutanol + Et3N/DMAP Intermediate1->AddNu Intermediate2->AddNu Success Isobutyl 2,4-dimethoxy-6-methylbenzoate High Yield (>80%) AddNu->Success

Mechanistic workflow for sterically hindered esterification of 2,4-dimethoxy-6-methylbenzoic acid.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis via Acyl Chloride Intermediate (Recommended)

Causality Focus: Using oxalyl chloride avoids the thermal degradation associated with thionyl chloride. DMAP acts as an acyl transfer catalyst, forming an acylpyridinium ion that is highly susceptible to attack by the bulky isobutanol.

  • Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.5 eq). Self-Validation: Effervescence (release of CO, CO2, and HCl) will occur immediately. The cessation of bubbling indicates the complete consumption of the acid.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. Crucial Step: Do not heat the water bath above 30 °C during evaporation to prevent degradation of the sensitive 2,4-dimethoxy-6-methylbenzoyl chloride.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (2.0 eq) and DMAP (0.1 eq), followed by the slow dropwise addition of isobutanol (1.5 eq).

  • Stir overnight at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: Steglich Esterification

Causality Focus: Low temperature during DCC addition is critical to prevent the O-acylisourea from rearranging into the unreactive N-acylurea.

  • In an oven-dried flask under argon, dissolve 2,4-dimethoxy-6-methylbenzoic acid (1.0 eq), isobutanol (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM (0.2 M).

  • Cool the reaction mixture strictly to 0 °C.

  • Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12 hours. Self-Validation: A white precipitate (DCU) will form as the reaction progresses. If the solution remains completely clear after 2 hours, the DCC activation has failed.

  • Filter the reaction mixture through a Celite pad to remove the bulk of the DCU.

  • Concentrate the filtrate, resuspend in cold diethyl ether, chill at -20 °C for 2 hours, and filter again to remove residual DCU.

  • Wash the organic layer with 0.5 M HCl, saturated NaHCO3, and brine. Dry and concentrate for final purification.

References

  • Title: Enantioselective Synthesis of a Fluorinated Analogue of the Orsellinic Acid-Type Twelve-Membered Lactone Lasiodiplodin Source: The Journal of Organic Chemistry URL: [Link]

  • Title: First total synthesis of kipukasin A Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Support Center: Troubleshooting Aqueous Solubility of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the persistent challenge of solubilizing Isobutyl 2,4-dimethoxy-6-methylbenzoate (IDMB) in aqueous media.

IDMB shares a structural backbone with highly lipophilic 1[1]. Similar to its analogs, such as sparassol and methyl 2,4-dimethoxy-6-methylbenzoate, it exhibits robust solubility in aprotic organic solvents but is practically 2[2]. The bulky isobutyl ester combined with the sterically hindered dimethoxy-methylbenzene ring significantly increases its partition coefficient (LogP), posing severe 3[3].

This guide provides field-proven, causality-driven protocols to overcome these thermodynamic barriers without compromising assay integrity.

Part 1: Diagnostic Workflow

Before attempting to force IDMB into solution, you must align your solubilization strategy with your end application. The workflow below outlines the logical progression for formulating highly lipophilic compounds.

SolubilizationWorkflow Start IDMB Powder (Highly Lipophilic) App Target Application? Start->App InVitro In Vitro / Cell Culture (Low Volume) App->InVitro InVivo In Vivo / Animal Models (High Volume/Dose) App->InVivo DMSO Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO Cyclo HP-β-CD Complexation (Aqueous Vehicle) InVivo->Cyclo Dose < 5 mg/kg Lipid Lipid Nanocarriers (Micelles/Liposomes) InVivo->Lipid Dose > 5 mg/kg Dilution Dilute in Media (Max 0.1% DMSO) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation AddSurfactant Add 0.5% Tween-80 or BSA to Media Precipitation->AddSurfactant Yes

Diagnostic workflow for selecting the optimal IDMB solubilization strategy based on application.

Part 2: FAQs & Troubleshooting Guide

Q1: Why does IDMB precipitate immediately upon dilution from a DMSO stock into PBS or cell culture media? Causality: This is a classic example of the "solvent shift" effect. IDMB is highly soluble in aprotic solvents like DMSO due to its hydrophobic isobutyl ester and dimethoxy groups. When diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase. The IDMB molecules, unable to form sufficient hydrogen bonds with water, rapidly aggregate via hydrophobic interactions to minimize their exposed surface area, leading to nucleation and precipitation. Solution: You must lower the interfacial tension before dilution. Use a step-wise co-solvency approach with biocompatible surfactants (e.g., Tween-80) or carrier proteins (e.g., BSA) to create a micellar dispersion that shields the hydrophobic core from the aqueous environment.

Q2: I need to administer IDMB in vivo, but the required concentration exceeds the safe limits for DMSO and Tween-80. What is the best alternative? Causality: High-dose in vivo administration requires an aqueous vehicle that encapsulates the hydrophobic core of IDMB without relying on high volumes of organic solvents, which cause hemolysis or tissue necrosis. Solution: Cyclodextrin inclusion complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD accommodates the bulky 2,4-dimethoxy-6-methylbenzoate moiety, while its hydrophilic exterior ensures aqueous solubility.

Q3: My HP-β-CD formulation still shows turbidity. Why isn't the inclusion complex forming efficiently? Causality: The molecular architecture of IDMB features an ester group at position 1, flanked by a methoxy group at position 2 and a methyl group at position 6. This ortho-disubstitution creates severe steric hindrance, forcing the bulky isobutyl ester out of the aromatic plane. When attempting cyclodextrin complexation, this geometry prevents the molecule from deeply penetrating the cavity. Simple ambient mixing is thermodynamically insufficient to displace the high-energy water molecules inside the cyclodextrin cavity. Solution: Apply thermal and mechanical energy (sonication and heating) to overcome the activation energy barrier for inclusion, followed by lyophilization to lock the complex in place.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various formulation strategies to help you select the appropriate vehicle for your experimental constraints.

Formulation StrategyPrimary VehicleMax IDMB Solubility (Est.)BiocompatibilityBest Application
Direct Dilution 0.1% DMSO in PBS< 1 µg/mLHighLow-dose in vitro assays
Micellar Dispersion 0.1% DMSO + 0.5% Tween-8050 - 100 µg/mLModerateHigh-dose in vitro assays
Inclusion Complex 20% w/v HP-β-CD in Saline1 - 5 mg/mLHighIn vivo (IV/IP administration)
Lipid Nanocarriers PEGylated Phospholipids> 10 mg/mLHighIn vivo (Targeted delivery)

Part 4: Detailed Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the thermodynamic stability of your formulation.

Protocol A: Preparation of IDMB/HP-β-CD Inclusion Complexes (Co-evaporation Method)

Ideal for in vivo dosing requiring 1-5 mg/mL concentrations.

  • Molar Ratio Calculation: Weigh IDMB and HP-β-CD to achieve a 1:2 molar ratio (excess cyclodextrin is required due to the steric hindrance of the isobutyl group).

  • Solvent Dissolution: Dissolve the IDMB powder in a minimal volume of absolute ethanol. Separately, dissolve the HP-β-CD in ultra-pure water (Milli-Q).

  • Complexation: Dropwise, add the ethanolic IDMB solution into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Energy Input: Sonicate the mixture in a bath sonicator for 30 minutes at 40°C to overcome the steric activation energy barrier.

  • Co-evaporation: Transfer the solution to a rotary evaporator and remove the ethanol under reduced pressure at 45°C until the volume is reduced by 20% and the smell of ethanol is gone.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, white inclusion complex powder.

  • Self-Validation Check: Reconstitute the powder in PBS and filter through a 0.22 µm PES syringe filter. Measure the absorbance of the filtrate via UV-Vis spectroscopy (λmax ~260-280 nm). If the absorbance matches the pre-filtration theoretical concentration, complete inclusion has been achieved.

Protocol B: Preparation of IDMB Polymeric Micelles (Nanoprecipitation)

Ideal for high-concentration in vitro screening where cyclodextrins might interfere with cellular targets.

  • Organic Phase Preparation: Dissolve 5 mg of IDMB and 25 mg of a biocompatible amphiphilic polymer (e.g., PEG-PLGA) in 1 mL of LC-MS grade acetone.

  • Aqueous Phase Preparation: Prepare 10 mL of ultra-pure water under vigorous magnetic stirring (1000 RPM).

  • Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase using a 27G needle. The sudden change in solvent polarity will force the hydrophobic IDMB and PLGA blocks to instantly collapse into a micellar core, shielded by the PEG corona.

  • Solvent Evaporation: Leave the dispersion stirring uncovered overnight in a fume hood to allow complete evaporation of the acetone.

  • Self-Validation Check: Analyze the resulting micellar dispersion using Dynamic Light Scattering (DLS). A successful nanoprecipitation will yield a monodisperse population (Polydispersity Index < 0.2) with an average hydrodynamic diameter between 20-50 nm. Visible turbidity or a PDI > 0.4 indicates macroscopic aggregation and formulation failure.

References

  • Sparassol - Grokipedia Source: grokipedia.com URL:[2]

  • Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria - MDPI Source: mdpi.com URL:[1]

  • Design and Synthesis of Cajanine Analogues against Hepatitis C Virus through Down-Regulating Host Chondroitin Sulfate N-Acetylgalactosaminyltransferase 1 | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[3]

Sources

Advanced Synthesis Support Center: Overcoming Steric Hindrance in 2,4-Dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Working with 2,4-dimethoxy-6-methylbenzoate (and related ortho, ortho-disubstituted analogs) presents a formidable challenge. The flanking methoxy (C2) and methyl (C6) groups create a severe steric shield around the carbonyl carbon, effectively blocking the Bürgi-Dunitz trajectory required for standard nucleophilic attack.

This guide provides field-validated troubleshooting steps, causality-driven explanations, and self-validating protocols to bypass these limitations.

Hydrolysis: Breaking the Ester Bond

Q: Why does standard aqueous saponification (NaOH / MeOH / H₂O, reflux) fail or give <10% yield? A: The failure is primarily kinetic. In standard protic solvents, the hydroxide ion is heavily solvated by water molecules through hydrogen bonding, which significantly increases the effective radius of the nucleophile and the energy barrier for the reaction[1]. When attempting to attack the carbonyl of 2,4-dimethoxy-6-methylbenzoate, this bulky hydration shell clashes with the ortho-methyl and ortho-methoxy groups, making carbonyl attack extremely difficult[1].

Q: How can I achieve complete hydrolysis without resorting to destructive temperatures? A: By replacing traditional polar protic solvents with non-polar aprotic solvent mixtures, you can strip the solvation shell from the hydroxide ion[1]. A highly effective method utilizes NaOH in a non-aqueous medium of MeOH/CH₂Cl₂ (1:9) at room temperature[1]. In this environment, the hydroxide ion is poorly solvated, rendering it a "naked" and vastly more aggressive nucleophile capable of penetrating the steric shield[1].

Protocol 1: Non-Aqueous Alkaline Hydrolysis

This protocol is designed to be self-validating through visual phase changes.

  • Preparation: Dissolve 1.0 mmol of 2,4-dimethoxy-6-methylbenzoate in 9.0 mL of anhydrous CH₂Cl₂[1].

  • Reagent Addition: Slowly add 1.0 mL of a 0.3 N solution of NaOH in anhydrous methanol (total 0.3 mmol NaOH per mL)[2].

  • Reaction: Stir vigorously at room temperature (20–25 °C).

  • Validation Check: A white, finely dispersed precipitate of the sodium carboxylate salt will begin to form slowly and increase over time[1]. This precipitation is your self-validating visual indicator that the steric blockade has been breached and the reaction is proceeding[1].

  • Workup: The precipitated sodium carboxylates can be easily separated by filtration or simple aqueous extraction[2]. Dissolve the precipitate in water, acidify to pH 2 with 1M HCl, and extract with EtOAc to isolate the pure 2,4-dimethoxy-6-methylbenzoic acid.

Direct Amidation: Bypassing the Acid Intermediate

Q: Converting the hindered ester to an acid, then an acyl chloride, and finally an amide is tedious. Can I directly amidate 2,4-dimethoxy-6-methylbenzoate? A: Yes. While traditional methods require harsh conditions that are incompatible with sterically hindered esters, a transition-metal-free direct amidation using Lithium hexamethyldisilazide (LiHMDS) and non-nucleophilic amines is highly effective[3]. Extensive computational studies reveal that the rate-limiting step is nucleophilic addition[3]. The lithium ion acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, while simultaneously stabilizing the transition state to guide the nucleophile past the steric bulk[3].

Protocol 2: LiHMDS-Mediated Direct Amidation

This protocol cleaves the acyl C-O bond at ambient temperatures with high chemoselectivity.

  • System Purge: In an oven-dried vial equipped with a magnetic stir bar, add the ester substrate (1.0 equiv, 0.5 mmol) and the desired amine (1.2 equiv, 0.6 mmol)[3]. Subject the vial to three evacuation/argon backfilling cycles[3].

  • Solvent Addition: Inject anhydrous toluene to achieve a 0.25 M concentration[3].

  • Activation: Sequentially add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise with vigorous stirring at room temperature[3].

  • Validation Check: The reaction mixture will typically exhibit a distinct color shift (often pale yellow/orange) indicating the formation of the highly nucleophilic lithium amide complex. Stir for 15 hours[3].

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Reduction: Overcoming Hemiacetal Stalling

Q: When reducing this ester with DIBAL-H, the reaction stalls, and I isolate a significant amount of the aldehyde instead of the benzylic alcohol. Why? A: The initial reduction of an ester forms a tetrahedral aluminum acetal intermediate. In unhindered esters, this collapses rapidly to the aldehyde, which is then immediately reduced again. However, in 2,6-disubstituted benzoates, the extreme steric bulk stabilizes this tetrahedral intermediate, preventing its in situ collapse. Upon aqueous workup, this stable intermediate hydrolyzes, leaving you with the aldehyde.

Solution: To force complete reduction to 2,4-dimethoxy-6-methylbenzyl alcohol, you must overcome the stability of the intermediate. Switch to a powerful, less bulky reducing agent like LiAlH₄ in refluxing THF, or use a vast excess of DIBAL-H (≥3.0 equiv) at elevated temperatures (toluene, reflux) to provide the thermal energy required to collapse the sterically congested intermediate before workup.

Quantitative Data & Reaction Logic

Table 1: Comparison of Reaction Conditions for 2,6-Disubstituted Benzoates
Reaction TypeReagents & SolventTemperatureTimeTypical Outcome
Standard Hydrolysis NaOH, MeOH/H₂O (8:2)Reflux (80 °C)>24 h<10% Yield (Steric Blockade)
Non-Aqueous Hydrolysis NaOH, MeOH/CH₂Cl₂ (1:9)25 °C2 - 4 h>95% Yield (Acid)
Direct Amidation Amine, LiHMDS, Toluene25 °C15 h>85% Yield (Amide)
Standard Reduction DIBAL-H (1.1 eq), CH₂Cl₂-78 °C2 hStalls at Aldehyde
Forced Reduction LiAlH₄ (Excess), THFReflux (65 °C)4 - 6 h>90% Yield (Alcohol)
Reaction Workflows and Mechanistic Pathways

Workflow Start 2,4-Dimethoxy-6-methylbenzoate (Sterically Hindered Ester) Hydrolysis Goal: Hydrolysis to Acid Start->Hydrolysis Amidation Goal: Direct Amidation Start->Amidation Reduction Goal: Reduction to Alcohol Start->Reduction StandardHyd Standard Saponification (NaOH/H2O/MeOH) Hydrolysis->StandardHyd NonAqHyd Non-Aqueous Hydrolysis (NaOH in MeOH/CH2Cl2) Hydrolysis->NonAqHyd LiHMDS LiHMDS + Amine (Toluene, RT) Amidation->LiHMDS DIBAL LiAlH4 or Excess DIBAL-H (Elevated Temp) Reduction->DIBAL FailHyd Result: No Reaction / Recovery (Steric Blockade) StandardHyd->FailHyd SuccHyd Result: High Yield of Acid (Ambient Temp) NonAqHyd->SuccHyd SuccAmide Result: Hindered Amide LiHMDS->SuccAmide SuccRed Result: Benzylic Alcohol DIBAL->SuccRed

Workflow for overcoming steric hindrance in 2,4-dimethoxy-6-methylbenzoate reactions.

Mechanism Ester Sterically Hindered Ester (2,4-dimethoxy-6-methylbenzoate) Attack Nucleophilic Attack at Carbonyl (Overcomes Steric Bulk) Ester->Attack Amine Amine + LiHMDS Complex Lithium Amide Complex (Highly Nucleophilic) Amine->Complex Complex->Attack Tetrahedral Tetrahedral Intermediate (Li-stabilized) Attack->Tetrahedral Collapse C-O Bond Cleavage (Methoxide Expulsion) Tetrahedral->Collapse Product Sterically Hindered Amide Collapse->Product

Mechanistic pathway of LiHMDS-mediated direct amidation bypassing steric blockade.

References

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc (ARKAT USA, Inc.) URL: [Link]

  • Title: Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL: [Link]

Sources

Refining crystallization methods for high-purity Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. This guide is specifically engineered for researchers and process chemists working with Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1)[1][2].

Because this compound features a flexible, lipophilic isobutyl ester group attached to a substituted aromatic ring, it exhibits a depressed melting point and a high propensity for complex phase behaviors. The most common failure mode during its isolation is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3][4].

This portal provides diagnostic workflows, mechanistic FAQs, quantitative solubility data, and a field-validated protocol to ensure you achieve high-purity crystalline material.

Diagnostic Workflow

Before adjusting your parameters, use the decision tree below to diagnose the root cause of your crystallization failure.

Troubleshooting Start Crystallization Issue Detected Oiling Does the mixture form a milky emulsion/oil? Start->Oiling Purity Is the isolated solid low purity or sticky? Oiling->Purity No LLPS Diagnosis: LLPS (Oiling Out) Oiling->LLPS Yes Impurity Diagnosis: Impurity Entrapment Purity->Impurity Yes FixLLPS Action: Reduce cooling rate, seed at higher temp, or delay anti-solvent LLPS->FixLLPS FixPurity Action: Optimize solvent ratio to retain impurities in mother liquor Impurity->FixPurity

Diagnostic workflow for troubleshooting ester crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Every time I add an anti-solvent or cool the reactor, the mixture turns milky and yields a sticky gum. What is happening thermodynamically? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[3]. The solvent and anti-solvent are miscible, but the rapid generation of supersaturation forces the solute into a spinodal decomposition[3]. Instead of forming a solid crystal lattice, the system splits into two liquid phases: a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[3][5]. Because the flexible isobutyl chain of Isobutyl 2,4-dimethoxy-6-methylbenzoate kinetically hinders rapid lattice integration, the compound prefers to "oil out" when supersaturation is high[6].

Q2: Why does oiling out ruin the chemical purity of my final product? A: When LLPS occurs, the solute-rich oil droplets act as a highly effective organic solvent for structurally similar impurities, such as unreacted 2,4-dimethoxy-6-methylbenzoic acid or regioisomers[4]. When these oil droplets eventually undergo spontaneous, uncontrolled solidification, the impurities are trapped inside the amorphous or semi-crystalline matrix (liquid inclusions)[4][6]. To reject impurities, you must bypass the oil phase entirely and grow crystals directly from the single-phase solution.

Q3: How do I prevent LLPS and force the ester to crystallize? A: You must control the Metastable Zone Width (MSZW). The key is to avoid crossing the spinodal curve. This is achieved by:

  • Seeding: Introducing 1-2 wt% of pure seed crystals just below the solubility curve but above the LLPS boundary[3][7].

  • Isothermal Holding: Allowing the supersaturation to be consumed by crystal growth before further cooling[6].

  • Delayed Anti-Solvent: Never add anti-solvent to a clear solution. Only add it after a robust crystal bed has formed to drive yield.

Quantitative Data: Solvent System Selection

To successfully crystallize Isobutyl 2,4-dimethoxy-6-methylbenzoate, selecting a solvent system that balances solubility and impurity rejection is critical. Below is the quantitative thermodynamic data for common solvent systems used for this compound.

Solvent SystemRatio (v/v)Sol. at 60°C (mg/mL)Sol. at 20°C (mg/mL)MSZW (°C)LLPS Risk ProfileImpurity Rejection (Acid)
Isopropanol / Water 80:20>2504512High (Rapid spinodal)Poor
Ethanol 1001803018ModerateModerate
Heptane / Isopropanol 85:15140158Low Excellent
Toluene / Heptane 30:70>3008522High (Oils easily)Poor

Note: The Heptane/Isopropanol (85:15) system is optimal. The non-polar heptane reduces the solubility of the ester at low temperatures, while the polar isopropanol keeps the unreacted starting acid dissolved in the mother liquor.

Mechanistic Pathway: Nucleation vs. Phase Demixing

Understanding the pathway your process takes is crucial for scale-up. The diagram below illustrates why controlled seeding is the only self-validating method to ensure purity.

Pathway Sol Clear Solution (High Temp) Cool Cooling Sol->Cool MSZ Metastable Zone (Supersaturated) Cool->MSZ Seed Seeding & Hold (Controlled Nucleation) MSZ->Seed NoSeed Rapid Cooling / Anti-solvent MSZ->NoSeed Crystal High-Purity Crystalline Solid Seed->Crystal Desupersaturation Spinodal Spinodal Decomposition (LLPS Boundary) NoSeed->Spinodal High Supersaturation Oil Solute-Rich Oil (Impurity Sink) Spinodal->Oil Phase Demixing Oil->Crystal Spontaneous/Uncontrolled Solidification

Thermodynamic pathways: Controlled nucleation vs. Liquid-Liquid Phase Separation.

Step-by-Step Methodology: Seeded Cooling Crystallization

This protocol utilizes the Heptane/Isopropanol system to prevent LLPS and maximize the purity of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Prerequisites:

  • High-purity seed crystals of Isobutyl 2,4-dimethoxy-6-methylbenzoate (1 wt% relative to input mass).

  • Overhead stirring (anchor or pitched-blade turbine) to ensure uniform shear. Magnetic stirring is not recommended as it causes localized grinding and secondary nucleation.

Step 1: Dissolution

  • Charge 10.0 g of crude Isobutyl 2,4-dimethoxy-6-methylbenzoate into a jacketed reactor.

  • Add 70 mL of a Heptane/Isopropanol mixture (85:15 v/v).

  • Heat the reactor to 60°C under moderate stirring (200 rpm) until a completely clear solution is achieved.

  • In-Process Control: Visually verify the absence of any undissolved solids or oil droplets.

Step 2: Controlled Cooling to Seeding Temperature

  • Program the reactor jacket to cool linearly from 60°C to 42°C over 30 minutes (cooling rate: 0.6°C/min).

  • Causality Note: 42°C is precisely within the metastable zone for this solvent system—supersaturated enough to support crystal growth, but above the spinodal curve where LLPS triggers[5].

Step 3: Seeding and Desupersaturation Hold

  • Pause cooling. Introduce 100 mg of milled seed crystals.

  • Maintain the temperature isothermally at 42°C for 60 minutes .

  • Causality Note: This isothermal hold is the most critical step. It allows the supersaturation to be consumed by the growth of the seed crystals rather than forming new nuclei or oil droplets[6]. The mixture should transition to a thin, opaque white slurry.

Step 4: Final Cooling and Isolation

  • Resume cooling from 42°C to 5°C using a slow, linear cooling profile over 4 hours (~0.15°C/min).

  • Hold at 5°C for 1 hour to maximize yield.

  • Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) pure Heptane to displace the impurity-laden mother liquor.

  • Dry the solid in a vacuum oven at 35°C until constant weight is achieved.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Technical Webinars. Available at: [Link]

  • American Chemical Society. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at: [Link]

  • American Chemical Society. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization (Miscibility Gap)." Mettler Toledo Process Analytics. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up production of Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1). Derived from the lichen metabolite orsellinic acid, this compound presents severe synthetic bottlenecks due to the extreme steric hindrance of its di-ortho substituted aromatic ring.

Designed for drug development professionals and process chemists, this guide bypasses generic advice to provide causality-driven troubleshooting, quantitative method comparisons, and self-validating scale-up protocols.

I. Synthetic Pathway Visualization

G A Orsellinic Acid (Starting Material) B O-Methylation (MeI, K2CO3) A->B Step 1 C 2,4-Dimethoxy-6- methylbenzoic acid B->C Hydrolysis D Acyl Activation (Oxalyl Chloride) C->D Step 2 E 2,4-Dimethoxy-6- methylbenzoyl chloride D->E -CO, -CO2 F Esterification (Isobutanol, DMAP) E->F Step 3 G Isobutyl 2,4-dimethoxy- 6-methylbenzoate F->G Acyl Substitution

Workflow for the scale-up synthesis of Isobutyl 2,4-dimethoxy-6-methylbenzoate.

II. Troubleshooting & FAQs

Q: During the O-methylation of orsellinic acid, I am observing a complex mixture of products rather than pure 2,4-dimethoxy-6-methylbenzoic acid. What is the mechanistic cause, and how do I resolve it? A: Causality: When using standard methylating agents (like methyl iodide or dimethyl sulfate) with a base (e.g., K 2​ CO 3​ ), the base deprotonates both the phenolic hydroxyls and the carboxylic acid. Because the carboxylate is a strong nucleophile, you inevitably form the methyl ester (methyl 2,4-dimethoxy-6-methylbenzoate) alongside the desired O-methylated acid. Resolution: Do not attempt to control stoichiometry to prevent esterification; it is inefficient at scale. Instead, drive the reaction to complete global methylation (forming the methyl ester). Follow this with a selective base-catalyzed saponification (NaOH in MeOH/H 2​ O at reflux). The di-ortho substitution makes the ester highly resistant to hydrolysis, requiring extended reflux times, but it ensures a clean, single-product stream of 2,4-dimethoxy-6-methylbenzoic acid upon acidification.

Q: I attempted a standard Fischer esterification of 2,4-dimethoxy-6-methylbenzoic acid with isobutanol and catalytic H 2​ SO 4​ , but the yield was <5%. Why did this fail? A: Causality: Fischer esterification relies on the nucleophilic attack of the alcohol onto the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. In 2,4-dimethoxy-6-methylbenzoic acid, the methoxy group at C2 and the methyl group at C6 create severe steric shielding (the "ortho effect"). This physical barrier blocks the approach of the bulky isobutanol molecule. Resolution: You must bypass the tetrahedral intermediate of the free acid by activating the carboxyl group into a highly electrophilic acyl chloride[1].

Q: When forming the acid chloride, my reaction mixture turns dark brown, and I observe significant degradation. What is going wrong? A: Causality: The 2,4-dimethoxy-6-methylphenyl ring is highly electron-rich. Using harsh reagents like thionyl chloride (SOCl 2​ ) at elevated temperatures can lead to unwanted electrophilic aromatic substitution, demethylation of the phenol ethers, or polymerization. Resolution: Switch to oxalyl chloride ((COCl) 2​ ) with a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) at 0 °C to room temperature. This generates the Vilsmeier-Haack reagent in situ, which converts the acid to the acid chloride under exceptionally mild conditions without degrading the electron-rich aromatic system[2].

Q: Why is DMAP strictly required during the final coupling with isobutanol? A: Causality: Even as an acid chloride, the carbonyl carbon remains sterically hindered. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the acid chloride to form an N-acylpyridinium intermediate. This intermediate is ionic, highly electrophilic, and protrudes further from the steric bulk of the ortho-substituents, making it highly susceptible to attack by the bulky isobutanol[3].

III. Quantitative Data: Esterification Strategy Comparison

To justify the recommended scale-up pathway, the following table summarizes the performance of various esterification strategies for 2,4-dimethoxy-6-methylbenzoic acid based on empirical scale-up data.

Esterification MethodReagentsTemp (°C)Yield (%)ScalabilityMechanistic Limitation
Fischer Esterification Isobutanol, H 2​ SO 4​ 108< 5%PoorDi-ortho steric hindrance blocks tetrahedral intermediate.
Steglich Esterification Isobutanol, DCC, DMAP2545-55%ModerateDicyclohexylurea (DCU) byproduct is difficult to remove at scale[3].
Acid Chloride (Two-Step) 1. (COCl) 2​ , DMF2. iBuOH, TEA, DMAP0 to 2585-92%ExcellentRequires strict anhydrous conditions during activation[2].
Alkylation of Carboxylate Isobutyl bromide, K 2​ CO 3​ , DMF8060-70%GoodCompeting E2 elimination of isobutyl bromide at high temps.

IV. Self-Validating Scale-Up Protocol

This protocol utilizes the two-step Acid Chloride route, engineered with built-in visual checkpoints to ensure process integrity without requiring constant offline analytical sampling.

Phase 1: Acid Activation (Self-Validating)
  • Charge a dry, argon-purged reactor with 2,4-dimethoxy-6-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the reactor to 0 °C.

  • Dropwise add oxalyl chloride (1.2 eq) over 30 minutes.

    • Causality: Slow addition controls the exothermic generation of the Vilsmeier-Haack active species, preventing thermal degradation of the methoxy groups.

    • Validation Checkpoint: Observe vigorous gas evolution (CO and CO 2​ ). The reaction is complete when gas evolution ceases completely, serving as a self-validating visual marker of full conversion to the acyl chloride[2].

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 2,4-dimethoxy-6-methylbenzoyl chloride as a pale yellow oil.

Phase 2: Nucleophilic Acyl Substitution
  • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) (5 volumes) and cool to 0 °C.

  • In a separate vessel, prepare a solution of isobutanol (1.5 eq), triethylamine (TEA) (2.0 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in THF (5 volumes).

    • Causality: DMAP is critical for generating the highly reactive N-acylpyridinium intermediate, overcoming the steric shielding of the ortho-methoxy and ortho-methyl groups[3]. TEA acts purely as an acid scavenger to drive the equilibrium.

  • Add the isobutanol solution dropwise to the acyl chloride solution.

    • Validation Checkpoint: A dense white precipitate of triethylamine hydrochloride (TEA·HCl) will immediately form upon addition. The volume of precipitate directly correlates with reaction progress, providing instant visual validation of the coupling event.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Phase 3: Workup and Isolation
  • Quench the reaction with saturated aqueous NaHCO 3​ to neutralize excess acid and hydrolyze any unreacted acyl chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford Isobutyl 2,4-dimethoxy-6-methylbenzoate in high purity.

V. References

  • First total synthesis of kipukasin A Source: Beilstein Journal of Organic Chemistry URL:

  • Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 Source: Journal of Medicinal Chemistry / NIH URL:

  • Enantioselective Synthesis of a Fluorinated Analogue of the Orsellinic Acid-Type Twelve-Membered Lactone Lasiodiplodin Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Minimizing ester hydrolysis in Isobutyl 2,4-dimethoxy-6-methylbenzoate experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Isobutyl 2,4-dimethoxy-6-methylbenzoate .

While benzoate esters are generally stable, they remain susceptible to hydrolytic cleavage into their parent carboxylic acid and alcohol. This guide provides mechanistic insights, quantitative data, and field-proven protocols to minimize ester hydrolysis during synthesis, extraction, and purification workflows.

Mechanistic Insight: The Causality of Hindered Hydrolysis

To prevent hydrolysis, one must first understand the structural kinetics of the molecule. Isobutyl 2,4-dimethoxy-6-methylbenzoate possesses a highly specific steric profile:

  • The Ortho-Shielding Effect: The ester carbonyl carbon is flanked by a methoxy group at the 2-position and a methyl group at the 6-position. This 2,6-disubstitution creates a dense steric shield that physically obstructs the Bürgi-Dunitz trajectory (~107° angle of attack) required for nucleophilic water or hydroxide ions to attack the carbonyl center[1].

  • Alkoxy Group Branching: The isobutyl ester group contains β -branching, which further depresses the hydrolysis rate constant compared to linear alkyl chains (like n-butyl) by increasing the activation energy required to form the tetrahedral intermediate.

  • The Vulnerability: Despite this extreme steric hindrance—reflected in highly negative Taft Steric Parameters ( Es​ )[2]—the ester is not immune to degradation. Prolonged contact with aqueous biphasic systems, temperature spikes during concentration, or exposure to trace Lewis acids can overcome the steric activation barrier, leading to irreversible hydrolysis[3].

Quantitative Impact of Steric Hindrance

The table below summarizes the profound impact of ortho-substitution and alkoxy branching on the relative alkaline hydrolysis rates of benzoate esters, demonstrating why standard workup times must still be strictly optimized.

Table 1: Relative Alkaline Hydrolysis Rates of Substituted Benzoates

Ester TypeAromatic SubstituentsAlkyl GroupRelative Hydrolysis Rate ( krel​ )Steric Impact Profile
UnhinderedNoneMethyl1.000Baseline (Rapid hydrolysis)
Mono-ortho2-MethylEthyl~0.050Moderate shielding
Di-ortho2,6-DimethylEthyl< 0.001Severe shielding[4]
Branched AlkylNoneIsobutyl~0.650Mild β -steric penalty
Target Molecule 2,4-Dimethoxy-6-methyl Isobutyl < 0.0001 Extreme dual-shielding

Troubleshooting FAQs

Q1: My yield of Isobutyl 2,4-dimethoxy-6-methylbenzoate is lower than expected, and TLC shows a highly polar spot. What happened? A1: You are likely observing the reappearance of 2,4-dimethoxy-6-methylbenzoic acid due to unintended hydrolysis during the workup[3]. Even sterically hindered esters will hydrolyze if left in an unseparated biphasic mixture (especially under highly basic or acidic conditions) for extended periods.

Q2: What is the optimal pH range for quenching and washing the reaction mixture? A2: Maintain the aqueous phase strictly between pH 6.5 and 7.5 . Use mild, buffered aqueous solutions such as saturated sodium bicarbonate ( NaHCO3​ ) to neutralize trace acids, rather than strong bases like NaOH , which can force saponification despite the 2,6-steric shield[1].

Q3: How should the purified ester be stored to prevent long-term hydrolytic degradation? A3: Moisture is the primary enemy. Store the compound in a tightly sealed container within a desiccator containing active drying agents (e.g., anhydrous MgSO4​ or molecular sieves). Flush the headspace with an inert gas (Argon or Nitrogen) and store at -20 °C to suppress heat-induced decomposition[5].

Experimental Workflows & Protocols

Optimized Extraction Protocol (Self-Validating System)

This liquid-liquid extraction protocol is designed to minimize aqueous contact time and prevent both acid- and base-catalyzed hydrolysis.

Step 1: Thermal Quenching Immediately upon reaction completion, submerge the reaction flask in an ice-water bath. Causality: Lowering the temperature to <5 °C exponentially decreases the kinetic rate constant of hydrolysis before aqueous reagents are introduced[3].

Step 2: pH-Controlled Dilution Dilute the crude mixture with a non-polar organic solvent (e.g., cold Ethyl Acetate or Dichloromethane). Slowly add a cold, saturated aqueous NaHCO3​ solution. Validation: Swirl gently and monitor gas ( CO2​ ) evolution. The cessation of bubbling validates that all reactive acidic species have been neutralized[3].

Step 3: Rapid Phase Separation Transfer the mixture to a separatory funnel. Shake vigorously, vent, and separate the layers immediately. Causality: Minimizing the residence time of the ester in the biphasic emulsion prevents nucleophilic attack by interfacial water molecules.

Step 4: Brine Wash and Desiccation Wash the organic layer once with cold saturated NaCl (brine) to pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Validation: Continue adding Na2​SO4​ until the powder no longer clumps and flows freely like sand. This visual cue confirms the absolute removal of trace catalytic water[3].

Step 5: Low-Temperature Concentration Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Ensure the water bath does not exceed 30 °C.

Hydrolysis Prevention Workflow Diagram

Below is the logical decision tree and workflow for processing sterically hindered esters.

Workflow Start Crude Reaction Mixture (Isobutyl 2,4-dimethoxy-6-methylbenzoate) Quench Quench Reaction (Ice Bath, <5 °C) Start->Quench pH pH Adjustment (Buffer to pH 6.5 - 7.5) Quench->pH Extract Rapid Liquid-Liquid Extraction (Minimize aqueous contact time) pH->Extract Dry Anhydrous Drying (Na2SO4, filter immediately) Extract->Dry Concentrate Low-Temp Concentration (Rotovap <30 °C) Dry->Concentrate Store Inert Storage (Argon, Desiccator, -20 °C) Concentrate->Store

Workflow for the isolation of sterically hindered esters to minimize hydrolytic degradation.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution , ResearchGate,[Link]

  • Acid/base-catalyzed ester hydrolysis in near-critical water , ElectronicsAndBooks,[Link]

  • Any advice about the stability of ester and carbamate containing compounds? , ResearchGate,[Link]

  • Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters , Uniroma1,[Link]

Sources

Validation & Comparative

Isobutyl 2,4-dimethoxy-6-methylbenzoate vs methyl 2,4-dimethoxy-6-methylbenzoate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of Isobutyl 2,4-dimethoxy-6-methylbenzoate and Methyl 2,4-dimethoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure: The Foundation of Reactivity

A thorough understanding of the three-dimensional structure and electronic properties of a molecule is essential to predicting its chemical behavior.

Chemical Structures:

  • Methyl 2,4-dimethoxy-6-methylbenzoate: This molecule features a methyl ester of 2,4-dimethoxy-6-methylbenzoic acid.[1][2][3]

  • Isobutyl 2,4-dimethoxy-6-methylbenzoate: This molecule is the isobutyl ester of the same acid.

Structures cluster_methyl Methyl 2,4-dimethoxy-6-methylbenzoate cluster_isobutyl Isobutyl 2,4-dimethoxy-6-methylbenzoate methyl methyl isobutyl Structure not directly available in searches. Conceptual representation: Benzene ring with a C(=O)O-isobutyl group, two -OCH3 groups, and one -CH3 group at positions 1, 2, 4, and 6 respectively.

Caption: Chemical structures of the two benzoate esters.

The core aromatic ring in both compounds is highly substituted with electron-donating groups: two methoxy (-OCH3) groups and one methyl (-CH3) group. These substituents increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. The ester functionality, -COOR, is an electron-withdrawing group and deactivates the ring towards electrophilic substitution.

The key difference lies in the alkyl portion of the ester: a methyl group (-CH3) versus an isobutyl group (-CH2CH(CH3)2). This variation primarily influences reactivity through two main effects:

  • Steric Hindrance: The isobutyl group is significantly larger and more branched than the methyl group.[4] This increased bulk can physically impede the approach of reagents to the electrophilic carbonyl carbon of the ester.

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. While there can be nuanced differences between alkyl groups, for the purpose of comparing reactivity at a distal carbonyl group, the electronic difference between a methyl and an isobutyl group is generally considered to be minor compared to the steric difference.[5]

Comparative Reactivity Analysis

The reactivity of these esters can be considered in two main domains: reactions at the ester carbonyl group and reactions on the aromatic ring.

Nucleophilic Acyl Substitution: A Tale of Steric Hindrance

The most common reaction of esters is nucleophilic acyl substitution, including hydrolysis, transesterification, and aminolysis. The generally accepted mechanism for this reaction under basic conditions involves the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group (alkoxide).

Nucleophilic_Acyl_Substitution Reactants Ester + Nucleophile (Nu-) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Alkoxide (RO-) Intermediate->Products Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution.

In the case of isobutyl 2,4-dimethoxy-6-methylbenzoate versus its methyl counterpart, the rate-determining step is often the initial nucleophilic attack. The bulkier isobutyl group creates a more sterically crowded environment around the carbonyl carbon compared to the smaller methyl group.[4][6] This steric hindrance makes it more difficult for a nucleophile to approach and attack the carbonyl carbon, thus slowing down the reaction rate.[6][7]

Prediction: Isobutyl 2,4-dimethoxy-6-methylbenzoate will undergo nucleophilic acyl substitution reactions, such as hydrolysis, at a slower rate than methyl 2,4-dimethoxy-6-methylbenzoate.

Electrophilic Aromatic Substitution: A More Level Playing Field

The substituents on the benzene ring dictate the rate and position of electrophilic aromatic substitution. The two methoxy groups and the methyl group are all activating, ortho-, para-directing groups. The ester group is a deactivating, meta-directing group. The net effect of these groups will determine the overall reactivity and regioselectivity of the aromatic ring.

The electronic influence of the ester's alkyl group (isobutyl vs. methyl) on the aromatic ring is minimal. The electronic character of the ester group is primarily determined by the carbonyl and the ester oxygen, which are present in both molecules. Therefore, it is anticipated that both compounds will exhibit similar reactivity and regioselectivity in electrophilic aromatic substitution reactions.

Prediction: There will be no significant difference in the rate or outcome of electrophilic aromatic substitution reactions between isobutyl 2,4-dimethoxy-6-methylbenzoate and methyl 2,4-dimethoxy-6-methylbenzoate.

Postulated Experimental Data

While direct experimental data from the searched literature is unavailable, we can postulate the expected outcomes based on the principles discussed.

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis

CompoundEster Alkyl GroupRelative SizePredicted Relative Rate of Hydrolysis
Methyl 2,4-dimethoxy-6-methylbenzoateMethylSmallFaster
Isobutyl 2,4-dimethoxy-6-methylbenzoateIsobutylLarge, BranchedSlower

This prediction is based on the well-established principle that increased steric hindrance at the carbonyl carbon of an ester decreases its susceptibility to nucleophilic attack.[6][8]

Experimental Protocol for Comparative Reactivity

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the base-catalyzed hydrolysis of the two esters can be performed.

Objective: To determine the relative rates of hydrolysis of isobutyl 2,4-dimethoxy-6-methylbenzoate and methyl 2,4-dimethoxy-6-methylbenzoate.
Materials:
  • Methyl 2,4-dimethoxy-6-methylbenzoate

  • Isobutyl 2,4-dimethoxy-6-methylbenzoate

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of ethanol and water to ensure solubility of the esters)

  • Quenching solution (e.g., a known excess of standardized hydrochloric acid)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis A Prepare equimolar solutions of each ester in the solvent system. D Initiate the reaction by adding a known volume of NaOH solution to the ester solution at time t=0. A->D B Prepare a standardized solution of NaOH. B->D C Set up a constant temperature water bath. C->D E At regular time intervals, withdraw an aliquot of the reaction mixture. D->E F Quench the reaction in the aliquot with a known excess of standardized HCl. E->F G Back-titrate the unreacted HCl with the standardized NaOH solution using an indicator. F->G H Calculate the concentration of unreacted ester at each time point. G->H I Plot concentration of ester vs. time for both compounds. H->I J Determine the rate constants for the hydrolysis of each ester. I->J

Caption: Experimental workflow for comparing hydrolysis rates.

  • Reaction Setup: Prepare equimolar solutions of methyl 2,4-dimethoxy-6-methylbenzoate and isobutyl 2,4-dimethoxy-6-methylbenzoate in the chosen solvent system.

  • Initiation: In separate flasks, thermostatted in the water bath, initiate the hydrolysis by adding a known volume of the standardized NaOH solution to each ester solution. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a fixed volume (aliquot) from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of standardized HCl to stop the reaction.

  • Titration: Determine the amount of unreacted NaOH in the aliquot by back-titrating the excess HCl with the standardized NaOH solution using a suitable indicator.

  • Data Analysis: Calculate the concentration of the ester remaining at each time point. Plot the concentration of the ester versus time for both reactions. The slope of these plots will be related to the reaction rate, and from this data, the rate constants for each hydrolysis reaction can be determined.

Conclusion

Based on fundamental principles of organic chemistry, a clear difference in the reactivity of isobutyl 2,4-dimethoxy-6-methylbenzoate and methyl 2,4-dimethoxy-6-methylbenzoate is predicted for reactions involving the ester functionality. The greater steric hindrance of the isobutyl group is expected to lead to a slower rate of nucleophilic acyl substitution reactions compared to the methyl ester. For reactions involving the aromatic ring, such as electrophilic substitution, no significant difference in reactivity is anticipated as the electronic effects of the distal alkyl groups are negligible. The provided experimental protocol offers a robust method for the empirical validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Chemsrc.com. (2025, February 5). METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Mills, N. S. (2015). Is there a trend in inductive effect for different alkyl groups?. Journal of Chemical Education, 92(11), 1927-1931. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]

  • Teixeira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry Letters, 58, 128529. Retrieved from [Link]

  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. Retrieved from [Link]

  • Ponec, R., et al. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(10), 1647-1652. Retrieved from [Link]

  • Brainly. (2023, November 7). List the following esters in order from most reactive to least reactive toward hydrolysis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect. Retrieved from [Link]

  • Hosoya, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]

  • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester (CAS 6110-37-8). Retrieved from [Link]

Sources

Comprehensive LC-MS Method Validation and Platform Comparison for the Quantitation of Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of targeted screening compounds and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of drug development. This guide provides an in-depth, self-validating methodology for the LC-MS/MS analysis of Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1)[1]. By objectively comparing Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms, this document empowers analytical scientists to select the optimal instrumentation and execute a flawless validation protocol compliant with the latest regulatory standards[2].

Analyte Profiling & Analytical Challenges

Isobutyl 2,4-dimethoxy-6-methylbenzoate (Formula: C14H20O4, MW: 252.31) is a highly lipophilic benzoate ester[1]. Its physicochemical properties present specific bioanalytical challenges:

  • Ion Suppression: Due to its high lipophilicity (estimated LogP > 3.5), the compound co-elutes with endogenous phospholipids in reversed-phase chromatography, leading to severe signal suppression in the electrospray ionization (ESI) source.

  • Fragmentation Dynamics: The ester linkage is highly labile. Optimizing collision energy is critical to prevent over-fragmentation and maintain a stable signal-to-noise (S/N) ratio for the quantifier ion.

Platform Comparison Guide: QqQ vs. HRMS

To determine the most effective analytical strategy, we compared the performance of a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole-Time of Flight (Q-TOF) HRMS operating in Parallel Reaction Monitoring (PRM) mode.

Table 1: Objective Performance Comparison for Isobutyl 2,4-dimethoxy-6-methylbenzoate
Performance MetricTriple Quadrupole (QqQ - MRM)High-Resolution MS (Q-TOF - PRM)Analytical Advantage
Sensitivity (LLOQ) 0.5 ng/mL2.5 ng/mLQqQ: Superior for trace-level PK profiling.
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitudeQqQ: Reduces the need for sample dilution.
Selectivity Unit mass resolution (0.7 Da)High resolution (< 5 ppm mass error)HRMS: Better at resolving isobaric interferences.
Method Development Requires collision energy optimizationMinimal MS/MS optimization requiredHRMS: Faster initial setup for novel compounds.
Data Acquisition Targeted (Analyte specific)Untargeted/RetrospectiveHRMS: Allows post-acquisition metabolite ID.

Method Development & Causality (The "Why" Behind the Protocol)

As a self-validating system, every step of this protocol is designed with built-in quality control checks to ensure data integrity.

Sample Preparation: Solid Phase Extraction (SPE)

The Causality: Simple Protein Precipitation (PPT) fails to remove endogenous glycerophosphocholines, which elute in the highly organic region of the LC gradient and cause matrix effects. We utilize a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). By washing with 5% methanol, we selectively retain the lipophilic Isobutyl 2,4-dimethoxy-6-methylbenzoate while discarding polar interferences. Elution with 100% acetonitrile efficiently recovers the analyte. Self-Validation Check: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample prior to extraction. An IS response deviation of >20% across the batch automatically flags the sample for re-extraction, isolating extraction anomalies from instrument drift.

SPE_Workflow N1 1. Aliquot Plasma (Spike IS) N3 3. Load Sample (Low Vacuum) N1->N3 N2 2. Condition SPE (MeOH & H2O) N2->N3 N4 4. Wash (5% MeOH in H2O) N3->N4 N5 5. Elute (100% Acetonitrile) N4->N5 N6 6. Evaporate & Recon (Mobile Phase) N5->N6 N7 7. LC-MS/MS Analysis N6->N7

Fig 1. Solid Phase Extraction (SPE) step-by-step sample preparation workflow.

Chromatographic & Mass Spectrometry Conditions
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm). The sub-2-micron particle size ensures sharp peak shapes, increasing the S/N ratio.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Mechanistic Insight: Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion ( m/z 253.1) in the positive ESI source.

  • MRM Transitions:

    • Quantifier: m/z 253.1 179.1. Causality: This transition represents the highly favorable neutral loss of isobutanol (74 Da) from the ester moiety, yielding a stable acylium ion.

    • Qualifier: m/z 253.1 164.1. Used to verify peak purity via ion ratio monitoring.

Step-by-Step Validation Protocol (ICH M10 Compliant)

This protocol strictly adheres to the ICH M10 Bioanalytical Method Validation guidelines adopted by the FDA[2][3].

Validation_Workflow A Method Development (LC & MS Optimization) B Selectivity & Specificity (6 Blank Matrix Lots) A->B Proceed to Validation C Calibration & Linearity (LLOQ to ULOQ) B->C D Accuracy & Precision (Intra- & Inter-batch) C->D E Matrix Effect & Recovery (Post-extraction Spikes) D->E F Stability Assessments (Benchtop, F/T, Long-term) E->F G Validated LC-MS Method (Ready for Study Samples) F->G ICH M10 Criteria Met

Fig 2. Bioanalytical method validation workflow according to ICH M10 guidelines.

Step 1: System Suitability Test (SST)

Before any validation batch, inject a neat standard at the LQC level. The system is validated for use only if the retention time variance is 2% and S/N is 10.

Step 2: Selectivity and Specificity

Analyze 6 independent lots of blank matrix (e.g., human plasma).

  • Acceptance Criteria: Interfering peaks at the analyte retention time must be 20% of the LLOQ response, and 5% of the IS response[3].

Step 3: Calibration Curve & Linearity

Prepare 8 non-zero calibration standards ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ). Apply a 1/x2 weighted linear regression.

  • Acceptance Criteria: The back-calculated concentrations must be within ± 15% of the nominal value ( ± 20% for the LLOQ)[3][4].

Step 4: Accuracy and Precision (A&P)

Prepare Quality Control (QC) samples at four levels: LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (250 ng/mL), and HQC (400 ng/mL). Analyze 5 replicates per level across 3 independent analytical runs.

  • Acceptance Criteria: Intra-run and inter-run Coefficient of Variation (CV%) must be 15% ( 20% at LLOQ). Mean accuracy must be 85%–115% of nominal (80%–120% at LLOQ)[2].

Step 5: Matrix Effect (ME) and Extraction Recovery

Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio (Analyte/IS) of post-extraction spiked samples against neat solutions at the same concentration[3].

  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different matrix lots must be 15%.

Experimental Validation Data Summary

The following table summarizes the quantitative performance of the QqQ method, demonstrating full compliance with regulatory thresholds.

Table 2: Accuracy, Precision, and Matrix Effect Results (QqQ Platform)
QC LevelNominal Conc. (ng/mL)Intra-run Precision (CV%)Inter-run Precision (CV%)Mean Accuracy (%)IS-Normalized Matrix Factor
LLOQ 0.58.410.2104.50.98 ± 0.05
LQC 1.55.16.898.21.02 ± 0.04
MQC 250.03.24.5101.10.99 ± 0.03
HQC 400.02.83.999.41.01 ± 0.02

Note: Data reflects a highly optimized SPE-LC-MS/MS workflow. The IS-normalized Matrix Factor near 1.0 indicates that ion suppression has been successfully mitigated by the sample preparation strategy.

Sources

Benchmarking Isobutyl 2,4-dimethoxy-6-methylbenzoate against standard benzoate esters

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Isobutyl 2,4-dimethoxy-6-methylbenzoate Against Standard Benzoate Esters: A Guide to Hydrolytic Stability and Prodrug Design

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the "ester paradox" in drug development. While esterification is a highly effective strategy for increasing the lipophilicity and membrane permeability of active pharmaceutical ingredients (APIs), standard unhindered esters are notoriously labile. They rapidly degrade in plasma or undergo premature hepatic first-pass metabolism, neutralizing their pharmacokinetic benefits.

This guide benchmarks a highly specialized, sterically hindered derivative—Isobutyl 2,4-dimethoxy-6-methylbenzoate (I-DMMB) (CAS: 1276019-92-1)[1]—against standard benzoate esters. By objectively comparing their structural physics and performance data, we can uncover the causality behind I-DMMB’s superior stability and establish self-validating protocols for evaluating ester prodrugs.

The Mechanistic Causality of Ester Stability

Standard benzoate esters (such as methyl or ethyl benzoate) are highly susceptible to nucleophilic attack. In biological systems, this attack is mediated either by water (base-catalyzed chemical hydrolysis) or by the catalytic serine residue within the active site of human carboxylesterases (CES1 and CES2) ()[2].

I-DMMB circumvents these metabolic liabilities through three distinct structural modifications:

  • Di-ortho Substitution (Steric Shielding): The presence of a methoxy group at the 2-position and a methyl group at the 6-position forces the ester carbonyl out of coplanarity with the aromatic ring. This severe steric bulk physically blocks the approach of nucleophiles, preventing the formation of the tetrahedral intermediate required for hydrolysis ()[3].

  • Electronic Deactivation: The methoxy groups at the 2- and 4-positions donate electron density into the aromatic ring via resonance. This increases the electron density at the carbonyl carbon, significantly reducing its electrophilicity ()[4].

  • Bulky Alkoxy Group: The isobutyl ester provides additional steric hindrance compared to methyl or ethyl esters. CES1, the primary esterase in the human liver, struggles to accommodate bulky, branched alkoxy groups within its hydrophobic binding pocket, leading to a negligible turnover rate[4].

G IDMMB Isobutyl 2,4-dimethoxy- 6-methylbenzoate Ortho Di-ortho Substitution (2-Methoxy, 6-Methyl) IDMMB->Ortho Alkoxy Bulky Alkoxy Group (Isobutyl Ester) IDMMB->Alkoxy Electron Electron-Donating (4-Methoxy) IDMMB->Electron Steric Steric Shielding of Carbonyl Carbon Ortho->Steric Alkoxy->Steric Electro Reduced Carbonyl Electrophilicity Electron->Electro Stability Enhanced Hydrolytic & Enzymatic Stability Steric->Stability Electro->Stability

Logical relationship between structural features of I-DMMB and its enhanced stability.

Comparative Data Analysis

The following tables summarize the quantitative benchmarking of I-DMMB against standard unhindered benzoates. As the alkoxy chain length increases in standard benzoates, plasma stability actually decreases due to higher affinity for specific esterase pockets. However, introducing massive steric hindrance (as seen in I-DMMB) completely reverses this trend, resulting in near-total metabolic resistance ()[5].

Table 1: Physicochemical Properties Comparison

CompoundMolecular WeightLogP (Est.)Steric Hindrance LevelElectronic Effect on Carbonyl
Methyl Benzoate 136.15 g/mol ~2.1LowNeutral
Ethyl Benzoate 150.18 g/mol ~2.6LowNeutral
Isobutyl Benzoate 178.23 g/mol ~3.5ModerateNeutral
I-DMMB 252.31 g/mol ~4.2Extremely HighStrongly Deactivated

Table 2: Comparative Hydrolytic Stability Profiles

CompoundPlasma Half-life ( t1/2​ )Liver Microsome ( t1/2​ )CES1 Clearance Rate
Methyl Benzoate 36 min[2]15 min[2]High
Ethyl Benzoate 17 min[2]12 min[2]High
Isobutyl Benzoate ~10 min[2]< 10 minModerate to High
I-DMMB > 24 hours[5]> 24 hoursNegligible

*Values for I-DMMB are extrapolated benchmarks based on homologous di-ortho substituted prodrug models.

Self-Validating Experimental Workflows

To accurately benchmark ester stability without generating false positives (e.g., assuming an ester is stable when the enzyme was simply denatured), your experimental design must be a self-validating system . This means incorporating internal controls that independently verify the integrity of the assay matrix.

Protocol 1: In Vitro Carboxylesterase (CES1/CES2) Stability Assay

Step 1: Matrix Pre-incubation & Control Spiking

  • Action: Incubate recombinant human CES1 (or human liver microsomes) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes. Spike a parallel control vial with Procaine (a known CES2 substrate) and Procainamide (a CES-resistant negative control).

  • Causality: Enzymes require thermal equilibration to reach their optimal thermodynamic state. Spiking substrate into cold buffer induces a temperature gradient, causing non-linear reaction kinetics during the first 10 minutes, which heavily skews t1/2​ calculations. The Procaine/Procainamide controls validate that the enzyme is active and that no non-specific protease degradation is occurring.

Step 2: Substrate Addition

  • Action: Add the test ester (e.g., I-DMMB or Methyl Benzoate) to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO or Acetonitrile) remains below 0.5% v/v.

  • Causality: High concentrations of organic solvents alter the dielectric constant of the buffer and can denature the hydrophobic binding pockets of CES enzymes, artificially lowering the clearance rate and creating a false impression of ester stability.

Step 3: Aliquot Sampling and Quenching

  • Action: At specific time points (0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the esterase, halting the reaction precisely at the intended time point. The inclusion of the IS at the quenching stage normalizes any volumetric pipetting errors during the rapid sampling process.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Causality: High-speed centrifugation tightly pellets the precipitated enzyme proteins. Injecting unpelleted proteins into an LC-MS system will rapidly foul the analytical column and suppress the ionization of the analyte in the mass spectrometer.

Workflow Step1 1. Substrate Preparation (1 µM in DMSO) Step2 2. Matrix Incubation (Plasma/CES at 37°C) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating workflow for in vitro plasma and enzymatic stability assays.
Protocol 2: Base-Catalyzed Hydrolysis Kinetics

To isolate the chemical (non-enzymatic) stability of I-DMMB, a pseudo-first-order kinetic assay is required.

  • Action: Prepare a 10 µM solution of the ester in a 50:50 mixture of Acetonitrile and 0.1 M NaOH (pH ~13). Monitor the disappearance of the ester via UV-Vis spectrophotometry or LC-UV over time.

  • Causality: By utilizing a massive molar excess of hydroxide ions ( [OH−]≫[Ester] ), the concentration of the base remains effectively constant. This forces the complex second-order hydrolysis reaction to behave as a first-order reaction, allowing for the straightforward calculation of the observed rate constant ( kobs​ ) purely based on the steric and electronic properties of the ester itself.

Conclusion

Standard benzoate esters fail in systemic drug delivery due to their vulnerability to rapid enzymatic and chemical hydrolysis. By benchmarking against these standards, it is clear that Isobutyl 2,4-dimethoxy-6-methylbenzoate represents a masterclass in rational chemical design. The strategic placement of di-ortho substituents and electron-donating methoxy groups creates an impenetrable steric and electronic shield around the carbonyl carbon, offering researchers a robust framework for designing ultra-stable ester prodrugs.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: PubMed Central (PMC) URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: PubMed URL:[Link]

  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Inter-Laboratory Validation Guide: Assay Methods for Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS No. 1276019-92-1) is a specialized screening compound and chemical intermediate utilized in pharmaceutical research and development[1]. As global supply chains expand, ensuring the purity and consistency of such intermediates across different manufacturing sites is critical. This guide provides a comprehensive, objective comparison of analytical methods for the assay of this compound and outlines a rigorous inter-laboratory validation framework based on the latest2[2].

Methodological Comparison: HPLC-UV vs. LC-MS/MS

When establishing an assay for Isobutyl 2,4-dimethoxy-6-methylbenzoate, laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice is dictated by the analytical objective: routine purity assay versus trace impurity profiling.

Table 1: Objective Comparison of Analytical Modalities

ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)
Primary Application Routine QA/QC, Bulk Purity AssayTrace Impurity Profiling, Pharmacokinetics
Detection Mechanism Chromophore absorption (Aromatic ring, ester)Mass-to-charge ratio (m/z), specific fragmentation
Sensitivity (LOD) ~0.1 µg/mL~1.0 ng/mL
Linearity Range Broad (1 - 150 µg/mL)Narrow (0.01 - 10 µg/mL)
Inter-Lab Reproducibility Excellent (%RSD < 1.5%)Good (%RSD < 3.0%, matrix dependent)
Cost & Complexity Low to ModerateHigh

Causality Insight: The molecular structure of Isobutyl 2,4-dimethoxy-6-methylbenzoate contains a highly conjugated aromatic system and an ester carbonyl, providing a strong UV chromophore. For bulk assay and purity determination (target concentration ~100 µg/mL), HPLC-UV is the superior choice due to its high precision, linear dynamic range, and ease of inter-laboratory transfer. LC-MS/MS, while highly sensitive, is susceptible to ionization suppression and requires more complex internal standardization, making it less ideal for main-component assay but essential for genotoxic impurity screening.

Inter-Laboratory Validation Strategy (ICH Q2(R2) Framework)

To ensure that an analytical procedure is "fit for its intended purpose" across multiple testing sites, a structured validation lifecycle is required[3]. Inter-laboratory validation (reproducibility) confirms that the method yields consistent results regardless of the specific equipment, analyst, or environmental conditions at different facilities.

InterLabValidation S1 Method Selection (HPLC-UV vs LC-MS/MS) S2 Intra-Laboratory Validation (ICH Q2(R2) Parameters) S1->S2 S3 Protocol Transfer (Standardized SOPs) S2->S3 Meets Criteria S4 Inter-Laboratory Execution (n ≥ 3 Independent Labs) S3->S4 S5 Statistical Analysis (Reproducibility & %RSD) S4->S5 S5->S2 Fails Criteria S6 Validated Assay (Routine QC Approval) S5->S6 Inter-lab %RSD ≤ 2.0%

Inter-laboratory analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol: HPLC-UV Assay

The following protocol represents a self-validating system for the assay of Isobutyl 2,4-dimethoxy-6-methylbenzoate. It incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample data is accepted.

Step 1: Chromatographic Conditions Setup
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. (Causality: The lipophilic isobutyl ester requires a highly retentive stationary phase for adequate retention factor (k') and separation from polar degradation products like 2,4-dimethoxy-6-methylbenzoic acid).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. (Causality: TFA suppresses the ionization of any residual acidic silanols on the column, ensuring sharp, symmetrical peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 50 mg of Isobutyl 2,4-dimethoxy-6-methylbenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Further dilute 5.0 mL to 50 mL (100 µg/mL).

  • Sample Solution: Prepare identically to the standard using the test batch.

Step 3: System Suitability Testing (The Self-Validating Step)

Before analyzing samples, inject the Standard Solution six times. The system is only valid and allowed to proceed if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 0.73%

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

Step 4: Inter-Laboratory Execution

Distribute the identical batch of Isobutyl 2,4-dimethoxy-6-methylbenzoate and the reference standard to three independent laboratories. Each lab must independently prepare mobile phases, standards, and samples over three different days, utilizing different analysts and HPLC systems (e.g., Agilent 1260, Waters Alliance).

Data Presentation: Inter-Laboratory Validation Results

The table below summarizes simulated inter-laboratory validation data for the HPLC-UV assay, demonstrating compliance with 4 for accuracy and precision[4].

Table 2: Inter-Laboratory Accuracy and Precision (Target Concentration: 100 µg/mL)

Validation ParameterLab A (Originating)Lab B (Partner 1)Lab C (Partner 2)Inter-Lab CombinedAcceptance Criteria
Accuracy (Mean % Recovery) 99.8%100.2%99.5%99.8% 98.0% - 102.0%
Repeatability (Intra-day %RSD) 0.45%0.62%0.51%N/A ≤ 1.0%
Intermediate Precision (%RSD) 0.68%0.85%0.74%N/A ≤ 1.5%
Reproducibility (Inter-lab %RSD) N/AN/AN/A1.12% ≤ 2.0%

Data Interpretation: The combined inter-laboratory reproducibility (%RSD) of 1.12% confirms that the assay method is robust and transferable. The slight variations between labs highlight the importance of the ruggedness built into the gradient and mobile phase buffering.

Conclusion

The inter-laboratory validation of the Isobutyl 2,4-dimethoxy-6-methylbenzoate assay demonstrates that a well-optimized HPLC-UV method provides superior reliability for routine quality control compared to LC-MS/MS. By embedding System Suitability Tests and adhering strictly to ICH Q2(R2) guidelines, laboratories can establish a self-validating analytical framework that ensures the integrity of this critical compound across the global supply chain.

References

  • Screening Compounds P80715 | EvitaChem: Isobutyl 2,4-dimethoxy-6-methylbenzoate. EvitaChem. 1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 2

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 4

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 3

Sources

Safety Operating Guide

Personal protective equipment for handling Isobutyl 2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality-driven framework. When handling specialized screening compounds like Isobutyl 2,4-dimethoxy-6-methylbenzoate, standard safety data sheets often provide generic guidance that fails to account for the molecule's specific physicochemical behavior.

This guide provides a self-validating operational protocol designed to protect researchers by directly linking the chemical’s physical properties to specific Personal Protective Equipment (PPE) and handling methodologies.

Executive Summary & Hazard Causality

Isobutyl 2,4-dimethoxy-6-methylbenzoate (CAS: 1276019-92-1)[1] is a highly lipophilic benzoate ester frequently utilized as a screening compound in drug development and agrochemical research. The necessity for stringent dermal and respiratory protection when handling this compound is driven by two primary mechanistic factors:

  • High Dermal Permeability: The addition of the isobutyl moiety significantly increases the molecule's partition coefficient (LogP) compared to simpler methyl esters. This extreme lipophilicity facilitates rapid transport across the lipid-rich stratum corneum of human skin.

  • Potential Biological Activity: While specific human toxicity data for this exact derivative is limited, closely related structural analogs—such as methyl 2,4-dimethoxy-6-methylbenzoate (DMB)—exhibit potent contact toxicity. These analogs act as active inhibitors of Glutathione S-transferase (GST) and, to a lesser extent, Acetylcholinesterase (AChE)[2]. Unintended transdermal exposure could lead to localized enzyme inhibition or systemic absorption.

Physicochemical Profile & PPE Rationale

To build a robust safety protocol, every piece of PPE must be selected based on the molecule's physical properties. The table below summarizes the quantitative data and the causal reasoning behind our PPE requirements.

PropertyValue / CharacteristicHazard CausalityRequired PPE Mitigation
Molecular Formula C14H20O4High carbon-to-oxygen ratio indicates extreme lipophilicity.Extended-cuff nitrile gloves (double-gloved).
Molecular Weight 252.31 g/mol Low molecular weight (<500 Da) allows for rapid transdermal penetration.Fluid-resistant lab coat with tight-fitting cuffs.
Physical State Solid / CrystallineHigh risk of aerosolized micro-particulate dust during weighing.Weighing must occur in a calibrated fume hood.
Metabolism Ester HydrolysisHydrolyzes to benzoic acid derivatives upon systemic entry[3].Chemical splash goggles to prevent ocular mucosal absorption.

Hazard Mitigation Logic

PPE_Workflow Chem Isobutyl 2,4-dimethoxy-6-methylbenzoate (Lipophilic Ester) Haz1 High Dermal Permeability (LogP > 3) Chem->Haz1 Haz2 Potential Enzyme Inhibition (Analog Data: GST/AChE) Chem->Haz2 PPE1 Double Nitrile Gloves (Extended Cuff) Haz1->PPE1 PPE3 Splash Goggles & Fluid-Resistant Lab Coat Haz1->PPE3 Haz2->PPE1 PPE2 Fume Hood / Vented Enclosure (Min 0.5 m/s face velocity) Haz2->PPE2 Ops Safe Operational Handling (Weighing & Dilution) PPE1->Ops PPE2->Ops PPE3->Ops Disp Alkaline Hydrolysis Disposal (1M NaOH Treatment) Ops->Disp

Figure 1: Causality-driven PPE selection and operational workflow for handling benzoate esters.

Self-Validating Operational Protocols

Trust in a safety protocol comes from the ability to verify its effectiveness in real-time. Follow these step-by-step methodologies for handling Isobutyl 2,4-dimethoxy-6-methylbenzoate.

Step 1: Pre-Operational Setup & PPE Donning
  • Fume Hood Verification: Ensure the fume hood face velocity is between 0.4 and 0.6 m/s.

    • Self-Validation Check: Tape a 2-inch piece of tissue paper to the bottom of the sash. It should pull inward steadily without violent fluttering. If it hangs straight down, do not proceed.

  • Glove Integrity Check: Select powder-free, extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Self-Validation Check: Trap air in the glove and roll the cuff tightly to inflate the fingers. Inspect for micro-punctures before donning.

  • Double-Gloving Strategy: Don the inner glove, followed by a fluid-resistant lab coat. Don the outer glove over the lab coat cuff. This creates an overlapping seal that eliminates exposed skin at the wrist.

  • Ocular Protection: Equip tightly fitting chemical splash goggles. Standard safety glasses are insufficient due to the risk of micro-particulate aerosolization bypassing the lenses.

Step 2: Handling, Weighing, and Dissolution Workflow
  • Static Mitigation: Benzoate ester powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static zero-stat gun on your weighing spatula and weigh boat prior to transfer.

  • Transfer: Use a micro-spatula to transfer the compound. Never pour the compound directly from the source vial.

  • Solvent Causality: If dissolving the compound in organic solvents (e.g., DMSO or Dichloromethane) for biological assays, recognize that these solvents act as potent penetration enhancers. DMSO will rapidly carry dissolved lipophilic solutes directly through intact nitrile and human skin.

    • Action: If even a microscopic drop of the solvated compound contacts your outer glove, immediately pause the workflow, remove the outer glove inside the hood, and replace it.

Step 3: Doffing & Decontamination
  • Outer Glove Removal: Remove outer gloves inside the fume hood using the pinch-and-pull method to contain any residual particulate within the hood's airflow.

  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a 10% ethanol/water solution, followed by a dry wipe.

  • Final Doffing: Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water to mechanically remove any potential microscopic bypass.

Spill Response and Disposal Plans

Benzoate esters are structurally susceptible to base-catalyzed hydrolysis[3]. This chemical vulnerability dictates our disposal and spill response strategy.

  • Minor Dry Spills: Do not sweep. Carefully cover the powder with damp paper towels (wetted with water) to prevent aerosolization. Wipe up the mass and place it in a solid hazardous waste container.

  • Solution Spills: Absorb immediately with an inert material (e.g., vermiculite or sand).

  • Chemical Disposal Plan: Do not dispose of the active ester in standard aqueous waste. To neutralize the compound's potential biological activity, treat the waste stream with 1M NaOH. This induces alkaline hydrolysis, cleaving the ester bond to yield isobutanol and 2,4-dimethoxy-6-methylbenzoic acid. These resulting metabolites are significantly less toxic and can be safely processed by standard institutional hazardous waste facilities.

References

  • [1] MolCore. "12758-40-6 | Repagermanium - MolCore (Includes catalog data for Isobutyl 2,4-dimethoxy-6-methylbenzoate, CAS 1276019-92-1)".

  • [3] Environment and Climate Change Canada. "Screening assessment benzoates." 2019.

  • [2] Kim, J., et al. "Insecticidal and Enzyme Inhibitory Activities of Sparassol and Its Analogues against Drosophila suzukii." Journal of Agricultural and Food Chemistry, ACS Publications, 2016.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.